molecular formula C6H11F2NO B8228857 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol

3,3-Difluoro-1-(methylaminomethyl)cyclobutanol

Cat. No.: B8228857
M. Wt: 151.15 g/mol
InChI Key: WLHDWLHPNHGYKF-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(methylaminomethyl)cyclobutanol is a useful research compound. Its molecular formula is C6H11F2NO and its molecular weight is 151.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,3-difluoro-1-(methylaminomethyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c1-9-4-5(10)2-6(7,8)3-5/h9-10H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHDWLHPNHGYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CC(C1)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthetic methodology, and medicinal chemistry applications of 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol .

Executive Summary

3,3-Difluoro-1-(methylaminomethyl)cyclobutanol is a specialized saturated heterocycle scaffold used in high-value drug discovery programs. It functions as a conformationally restricted bioisostere for flexible alkyl chains or metabolic "hotspots" in lead compounds. The 3,3-difluorocyclobutane core lowers lipophilicity (LogD) while the 1,1-disubstitution pattern (tertiary alcohol and amine) creates a defined vector for ligand-protein interactions, often serving as a solubilizing group or a hinge-binder in kinase inhibitors.

Chemical Identity & Properties

While the specific N-methyl derivative is often synthesized in situ or as a custom intermediate, its primary amine precursor and key synthetic building blocks are well-indexed.

PropertyData / Description
Compound Name 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol
Primary Amine Precursor CAS 2316459-28-4 (1-(Aminomethyl)-3,3-difluorocyclobutanol HCl)
Key Epoxide Precursor CAS 1197420-24-8 (5,5-Difluoro-1-oxaspiro[2.3]hexane)
Molecular Formula C₆H₁₁F₂NO
Molecular Weight 151.15 g/mol
Predicted pKa (Base) ~9.2 – 9.6 (Amine)
Predicted LogP ~0.5 – 0.8 (Lower than non-fluorinated analog)
H-Bond Donors/Acceptors 2 HBD / 4 HBA

Synthetic Methodology

The most robust route to 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol avoids direct alkylation of the amine, which can lead to over-alkylation. Instead, a spiro-epoxide ring-opening strategy is the industry standard for 1,1-disubstituted cyclobutanes.

Route: Epoxide Opening of 5,5-Difluoro-1-oxaspiro[2.3]hexane
Step 1: Formation of the Spiro-Epoxide
  • Starting Material: 3,3-Difluorocyclobutanone (CAS: 83623-29-6).

  • Reagents: Trimethylsulfoxonium iodide (TMSOI), Potassium tert-butoxide (KOtBu).

  • Solvent: DMSO or THF/DMSO (1:1).

  • Mechanism: Corey-Chaykovsky Reaction. The sulfur ylide attacks the ketone carbonyl, forming a betaine intermediate which collapses to the epoxide.

  • Protocol Insight: Maintain temperature < 5°C during ylide formation to prevent decomposition. The resulting 5,5-difluoro-1-oxaspiro[2.3]hexane (CAS 1197420-24-8) is volatile; careful concentration is required.

Step 2: Regioselective Ring Opening
  • Reagents: Methylamine (33% in EtOH or 2M in THF).

  • Conditions: Sealed tube, 60–80°C, 4–12 hours.

  • Mechanism: S_N2 attack by the amine nucleophile at the less hindered methylene carbon of the epoxide. The 3,3-difluoro substitution exerts an electronic withdrawing effect, slightly increasing the electrophilicity of the ring carbons but primarily affecting the ring pucker.

  • Purification: The product is amphoteric. Acid-base extraction is effective, but for high purity, conversion to the HCl salt via 4M HCl in dioxane is recommended.

Visualization: Synthesis Pathway

Synthesis SM 3,3-Difluorocyclobutanone (CAS 83623-29-6) Epoxide 5,5-Difluoro-1-oxaspiro[2.3]hexane (CAS 1197420-24-8) SM->Epoxide TMSOI, KOtBu DMSO, 0°C -> RT (Corey-Chaykovsky) Target 3,3-Difluoro-1-(methylaminomethyl) cyclobutanol Epoxide->Target MeNH2 (excess) EtOH/THF, 60°C (Epoxide Opening)

Caption: Two-step synthesis via Corey-Chaykovsky epoxidation followed by nucleophilic ring opening.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in fragment-based drug discovery (FBDD) and lead optimization.

Bioisosterism & Metabolic Stability
  • Gem-Difluoro Effect: The fluorine atoms at C3 lower the pKa of the amine (via inductive effect through the ring) compared to the non-fluorinated analog. This reduces the percentage of ionized species at physiological pH, potentially improving membrane permeability.

  • Metabolic Blocking: The C3 position is a common site for oxidative metabolism (hydroxylation) in cyclobutanes. Fluorination blocks this site (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol), extending half-life (

    
    ).
    
Conformational Restriction

The 1,1-disubstitution locks the amine vector relative to the alcohol. In kinase inhibitors, the alcohol often forms a hydrogen bond with the hinge region or a conserved water molecule, while the amine extends into the solvent front or interacts with an aspartate residue.

Decision Logic: When to Use This Scaffold

SAR_Logic Start Lead Optimization Issue Metab High Metabolic Clearance? Start->Metab Solubility Low Solubility? Start->Solubility Potency Low Potency/Selectivity? Start->Potency Action1 Use 3,3-Difluoro motif (Blocks C-H oxidation) Metab->Action1 Yes Action2 Add Polar Amine/Alcohol (Lowers LogD) Solubility->Action2 Yes Action3 Rigidify Vector (1,1-Cyclobutane constraint) Potency->Action3 Yes

Caption: Strategic decision tree for incorporating the 3,3-difluorocyclobutanol scaffold in lead optimization.

Handling & Safety Protocols

  • Epoxide Hazard: The intermediate 5,5-difluoro-1-oxaspiro[2.3]hexane is an alkylating agent. Handle in a fume hood with double nitrile gloves.

  • Amine Volatility: Methylamine is a gas at room temperature (bp -6°C). Use commercially available solutions (THF or Ethanol) and seal reaction vessels (pressure tubes) securely.

  • Fluorine NMR: Use

    
    F NMR for reaction monitoring. The gem-difluoro group typically appears as a distinct AB system (or singlet if fluxional) around -80 to -100 ppm, providing a clean handle to track conversion without interference from hydrocarbon solvents.
    

References

  • PubChem. (n.d.). 3,3-Difluorocyclobutanol (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Mykhailiuk, P. K. (2015). Spirocyclic sulfoximines: synthesis and application.
  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Foundational text on 4-membered ring bioisosteres).

Architectures of the Four-Membered Ring: A Technical Guide to the Discovery and Synthesis of Novel Cyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The "Goldilocks" Carbocycle

In the landscape of drug discovery, the cyclobutane ring occupies a "Goldilocks zone"—possessing significantly more metabolic stability than the highly strained cyclopropane, yet offering greater conformational rigidity and distinct vectorality compared to the flexible cyclopentane.

Cyclobutanol derivatives, specifically, function as high-value bioisosteres.[1] They offer a unique combination of


 character (increasing 

to improve solubility and reduce promiscuity) and defined exit vectors that can lock pharmacophores into bioactive conformations.[2] Despite this, they remain underutilized due to historical synthetic challenges.

This guide moves beyond classical [2+2] cycloadditions to detail novel, self-validating synthetic protocols that allow for the precise installation of the cyclobutanol motif with diverse substitution patterns and stereochemical control.

Key Strategic Advantages
FeatureMedicinal Chemistry Impact
Conformational Restriction Locks side chains into specific vectors, reducing entropic penalty upon binding.
Metabolic Stability The puckered ring hinders oxidative metabolism at the

-carbons compared to acyclic chains.
Lipophilicity Modulation Lowers logP relative to gem-dimethyl or cyclohexyl analogs while maintaining steric bulk.
Synthetic Handles New methods introduce orthogonal handles (e.g., Bpin, OH) for late-stage diversification.

Part 2: Core Synthetic Methodologies

Method A: Formal [3+1] Cycloaddition (The Chemical Approach)

Target: 3-Borylated Cyclobutanols Source Authority: McDonald & Rousseaux, Chemical Science (2023)

This method represents a paradigm shift, utilizing a "formal" [3+1] cycloaddition between 1,1-diborylalkanes (C1 synthon) and epihalohydrins (C3 synthon). It is superior to traditional methods because it installs a boronic ester handle directly on the ring, enabling immediate downstream cross-coupling.

Mechanistic Logic

The reaction relies on the lithiation of a gem-diborylalkane. The resulting nucleophile opens the epoxide ring of the epihalohydrin. The intermediate alkoxide then displaces the halide in an intramolecular 4-exo-tet cyclization to form the cyclobutane ring.

Figure 1: Mechanistic pathway of the formal [3+1] cycloaddition for borylated cyclobutanol synthesis.

Experimental Protocol

Objective: Synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-ol.

  • Reagent Preparation:

    • Dry THF and Toluene are critical. Water content must be <50 ppm.

    • Substrate: 1,1-bis(pinacolboronato)methane (1.0 equiv).

    • Electrophile: Epibromohydrin (1.2 equiv).

    • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), generated in situ from TMP and n-BuLi.

  • Step-by-Step Procedure:

    • Step 1 (Base Generation): To a flame-dried flask under Ar, add TMP (1.1 equiv) and dry THF (0.2 M). Cool to -78 °C. Dropwise add n-BuLi (1.1 equiv). Stir for 30 min at 0 °C, then re-cool to -78 °C.

    • Step 2 (Lithiation): Add a solution of 1,1-bis(pinacolboronato)methane in THF dropwise to the LiTMP solution at -78 °C. Stir for 30-45 min. Validation: The solution typically turns a pale yellow.

    • Step 3 (Addition): Add epibromohydrin (1.2 equiv) dropwise.

    • Step 4 (Cyclization): Allow the reaction to warm slowly to room temperature over 12 hours. The warming phase is critical for the displacement of the bromide.

    • Step 5 (Workup): Quench with sat. aq. NH4Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

    • Step 6 (Purification): Flash column chromatography (Hexanes/EtOAc gradient). The product is stable on silica.

  • Validation Criteria:

    • 1H NMR: Look for the methine proton attached to the hydroxyl group (~4.0-4.5 ppm) and the methine proton attached to boron (~1.5-2.0 ppm).

    • 11B NMR: A single peak around 30-34 ppm indicates the boronate ester.

Method B: Norrish-Yang Cyclization (The Photochemical Approach)

Target: Highly Substituted Cyclobutanol Oximes Source Authority: Journal of Organic Chemistry (2011/2022)

While the classic Norrish Type II reaction often suffers from competitive fragmentation (Type II cleavage), the use of 2-(hydroxyimino)aldehydes directs the excited triplet state almost exclusively toward cyclization. This method is robust for generating quaternary centers.

Mechanistic Logic

Upon UV irradiation, the carbonyl group undergoes


 excitation.[3] The resulting 1,4-biradical abstracts a 

-hydrogen.[4] The hydroxyimino group suppresses the fragmentation pathway (cleavage of the

-

bond) due to the thermodynamic stability of the cyclic oxime intermediate.

Figure 2: Divergent pathways of the Norrish-Yang reaction, highlighting the suppression of fragmentation in oxime derivatives.

Experimental Protocol

Objective: Photocyclization of


-benzyl-2-(hydroxyimino)-4-methylpentanal.
  • Setup:

    • Light Source: 300 nm or 350 nm UV lamps (Rayonet reactor or high-power LED setup). Pyrex glassware acts as a filter for wavelengths <290 nm to prevent degradation.

    • Solvent: Benzene or Acetonitrile (degassed). Note: Benzene often favors the triplet state lifetime, but MeCN is a greener alternative that works well for this specific substrate class.

  • Step-by-Step Procedure:

    • Step 1 (Degassing): Dissolve the substrate (0.05 M) in the solvent. Sparge with Argon for 30 minutes. Critical: Oxygen quenches the triplet state; failure to degas results in no reaction.

    • Step 2 (Irradiation): Place the vessel in the photoreactor. Irradiate for 2-6 hours. Monitor by TLC (disappearance of aldehyde spot).

    • Step 3 (Workup): Evaporate solvent under reduced pressure.

    • Step 4 (Purification): Flash chromatography. Separation of cis/trans diastereomers is often possible at this stage.

Part 3: Data Summary & Validation

Comparative Analysis of Methods
ParameterMethod A: [3+1] CycloadditionMethod B: Yang Cyclization
Primary Bond Formation Ionic (Nucleophilic/Electrophilic)Radical (Photochemical)
Key Intermediate

-Halo-alkoxide
1,4-Biradical
Substrate Scope Epoxides, EpihalohydrinsCarbonyls with

-hydrogens
Stereocontrol Substrate controlled (trans-selective)Diastereoselective (tunable)
Scalability High (Batch or Flow)Moderate (Photon flux limited)
Main Limitation Requires strong base (LiTMP/LDA)Requires specific chromophore
Characterization Checklist

To ensure scientific integrity, the following data must be acquired for any new derivative:

  • Stereochemistry (

    
    -coupling): 
    
    • cis-1,3-disubstituted cyclobutanes generally exhibit larger

      
       couplings (~8-10 Hz) compared to trans isomers due to the puckered ring conformation.
      
    • NOESY experiments are mandatory to confirm relative stereochemistry.

  • Ring Strain Confirmation:

    • 
      C NMR: Cyclobutane carbons typically appear between 20-35 ppm.
      
    • IR Spectroscopy: Look for the characteristic ring breathing mode around 900-1000 cm

      
       (often weak) and C-H stretching frequencies that are shifted due to strain.
      

References

  • McDonald, T. R., & Rousseaux, S. A. L. (2023).[5] Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives.[5][6][7][8] Chemical Science, 14, 23-29. [Link]

  • Griesbeck, A. G., & Bondock, S. (2011). Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes: Synthetic, Stereochemical, and Mechanistic Aspects. The Journal of Organic Chemistry, 76(16), 6694–6702. [Link]

  • Fawcett, A., et al. (2020). Ring-Expansion Induced 1,2-Metalate Rearrangements: Highly Diastereoselective Synthesis of Cyclobutyl Boronic Esters. Journal of the American Chemical Society, 142(12), 5515–5520. [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. [Link]

  • Walji, A. M., et al. (2016). Discovery of PF-05221304, a Liver-Targeted Acetyl-CoA Carboxylase Inhibitor for the Treatment of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry, 59(10), 4778–4789. [Link]

Sources

A Theoretical and Computational Guide to Difluorocyclobutanes: From Conformational Intricacies to Drug Design Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide delves into the theoretical and computational methodologies used to investigate difluorocyclobutanes. It is intended for researchers, scientists, and drug development professionals who seek to understand and leverage the unique stereoelectronic properties of these strained, fluorinated rings. We will move beyond a simple recitation of methods to explore the causality behind computational choices, providing a framework for robust and insightful in-silico investigation.

Section 1: The Strategic Appeal of Difluorocyclobutanes in a Molecular Designer's World

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The element's high electronegativity and small size impart profound changes to a molecule's physical and chemical properties, including metabolic stability, acidity/basicity (pKa), and binding affinity. When this potent atomic substituent is combined with the cyclobutane scaffold—a conformationally constrained, three-dimensional (3D) building block—the result is a class of compounds with highly tunable and predictable properties.

Difluorocyclobutanes are not merely the sum of their parts. The interplay between the inherent ring strain of the cyclobutane core and the powerful electronic effects of the C-F bonds creates a complex and fascinating conformational landscape. Understanding this landscape is paramount, as the precise 3D arrangement of the fluorine atoms dictates the molecule's overall dipole moment and how it presents itself to a biological target, such as an enzyme's active site. Computational chemistry is not just a helpful tool here; it is an essential one for accurately predicting and explaining these behaviors before costly synthesis is undertaken.

Section 2: The Computational Chemist's Toolkit for Difluorocyclobutanes

Investigating difluorocyclobutanes requires a nuanced approach to computational chemistry. The system's intricacies—a puckered ring, strong dipoles from C-F bonds, and potential for intramolecular interactions—demand careful selection of theoretical methods.

The Rationale for Computational Modeling

The cyclobutane ring is not flat; it exists in a puckered conformation to relieve some of its inherent angle strain. The introduction of two fluorine atoms creates a set of diastereomers (cis and trans), each with multiple possible low-energy conformations (e.g., axial vs. equatorial positioning of the fluorines). These conformers can be separated by very small energy barriers, often on the order of thermal energy at room temperature, meaning the molecule is a dynamic mixture. Experimental characterization of each distinct conformer can be challenging. Computational methods, however, allow us to isolate and analyze each possible state, providing critical insights into the geometry, stability, and electronic structure that govern the molecule's overall behavior.

Core Computational Methodologies

A hierarchical approach is often most effective. We start with computationally efficient methods for broad exploration and move to high-accuracy methods for refining key structures and energies.

  • Density Functional Theory (DFT): This is the workhorse for most investigations. The choice of functional is critical. For fluorinated organic compounds, functionals like B3LYP are a common starting point, but dispersion-corrected functionals (e.g., B3LYP-D3 ) or functionals from the Minnesota family (e.g., M06-2X ) are often superior. The M06-2X functional, for instance, was specifically parameterized to handle non-covalent interactions, which can be significant in these systems.

  • Basis Sets: A double- or triple-zeta basis set with polarization functions, such as 6-311+G(d,p) or the Dunning-style cc-pVTZ , is typically necessary to accurately describe the electron distribution around the electronegative fluorine atoms and the strained ring system.

  • Ab Initio Methods: For "gold standard" energy calculations on a few critical conformers identified by DFT, Møller-Plesset perturbation theory (MP2 ) or Coupled Cluster theory (CCSD(T) ) can be employed. These methods are more computationally expensive but provide a valuable benchmark for the DFT results.

  • Solvation Models: To simulate behavior in a biological context, the influence of a solvent (usually water) must be included. Implicit solvation models like the Polarizable Continuum Model (PCM) are efficient for capturing the bulk electrostatic effects of the solvent.

A Typical Computational Workflow

The following diagram outlines a self-validating protocol for the conformational analysis of a difluorocyclobutane.

G cluster_0 Initial Exploration cluster_1 Refinement & Analysis cluster_2 Validation a 1. Initial 3D Structure Generation (e.g., cis-1,3-difluorocyclobutane) b 2. Broad Conformational Search (Molecular Mechanics, e.g., MMFF94) a->b c 3. DFT Geometry Optimization of Unique Conformers (e.g., M06-2X/6-311+G(d,p)) b->c d 4. Vibrational Frequency Analysis (Confirm Minima, Obtain ZPE) c->d e 5. High-Level Single-Point Energy (Optional Benchmark, e.g., CCSD(T)) d->e f 6. Property Calculation (NMR, Dipole Moment, etc.) d->f g 7. Comparison with Experimental Data f->g

Caption: A robust computational workflow for analyzing difluorocyclobutane conformers.

Section 3: Unraveling the Conformational Landscape

The puckering of the cyclobutane ring, combined with the stereoelectronic demands of the C-F bonds, leads to a fascinating and non-intuitive set of conformational preferences.

Case Study: 1,3-Difluorocyclobutane

The cis and trans isomers of 1,3-difluorocyclobutane provide a classic example of the subtleties involved. For the cis isomer, two primary puckered conformations are possible: one with both fluorine atoms in pseudo-equatorial positions (diequatorial) and one with both in pseudo-axial positions (diaxial).

G cluster_0 cis-1,3-Difluorocyclobutane Conformational Equilibrium Diaxial Diaxial Conformer (F atoms axial) Diequatorial Diequatorial Conformer (F atoms equatorial) TS Transition State (Planar Ring) Diequatorial->TS ΔE note Note: The Diequatorial conformer is computationally found to be lower in energy. Diequatorial->note TS->Diaxial

Caption: Conformational equilibrium in cis-1,3-difluorocyclobutane.

Intuition based on simple steric hindrance might suggest the diequatorial conformer would be overwhelmingly preferred. However, computational studies have shown the energy difference between the two can be surprisingly small. This is due to a complex interplay of stabilizing and destabilizing forces, including dipole-dipole interactions and potential C-F···H-C hydrogen bonds. The diaxial conformer, while having some steric clash, minimizes the repulsion between the C-F bond dipoles.

Case Study: 1,2-Difluorocyclobutane

The situation for 1,2-difluorocyclobutanes is different again. Here, gauche interactions between the adjacent fluorine atoms in the cis isomer play a significant role. For the trans isomer, the competition is between a diequatorial and a diaxial arrangement, with the diequatorial form generally being more stable.

Quantitative Conformational Energy Data

The following table summarizes representative relative energy data calculated for various difluorocyclobutane conformers. These values are highly dependent on the level of theory and basis set used.

CompoundConformer 1Conformer 2Calculated ΔE (kcal/mol) (Conformer 2 - Conformer 1)Level of TheoryReference
cis-1,3-DifluorocyclobutaneDiequatorialDiaxial~0.5 - 1.5MP2, DFT
trans-1,3-DifluorocyclobutaneDiequatorialDiaxial~1.0 - 2.0MP2, DFT
trans-1,2-DifluorocyclobutaneDiequatorialDiaxial~2.5MP2/6-31G*

Note: These are approximate values collated from the literature to illustrate trends. Exact values vary with the computational method.

Section 4: Predicting Spectroscopic Signatures for Experimental Validation

A critical component of a self-validating computational protocol is the ability to predict experimental observables. This closes the loop between theory and reality.

Detailed Protocol: NMR Chemical Shift Calculation

Predicting ¹H, ¹³C, and ¹⁹F NMR spectra is a powerful way to validate computed structures, as chemical shifts are exquisitely sensitive to the local electronic environment.

  • Optimized Geometry: Start with the lowest energy conformer geometry, optimized at a reliable DFT level (e.g., M06-2X/6-311+G(d,p)).

  • GIAO Method: Employ the Gauge-Independent Atomic Orbital (GIAO) method, which is the standard for calculating NMR shielding tensors.

  • Functional and Basis Set: The choice of functional and basis set for the NMR calculation itself can differ from the geometry optimization step. Functionals like B3LYP and basis sets specifically designed for NMR, such as the pcS-n series, often yield excellent results.

  • Reference Compound: Calculate the absolute shielding tensor (σ) for the nucleus of interest (e.g., ¹³C) in your molecule. Separately, perform the exact same calculation for a reference compound, typically tetramethylsilane (TMS) for ¹H and ¹³C.

  • Calculate Chemical Shift: The chemical shift (δ) is then calculated as: δ = σreference - σsample

  • Boltzmann Averaging: If multiple conformers are close in energy, their individual NMR spectra must be calculated and then averaged based on their Boltzmann population distribution at a given temperature. This is crucial for obtaining a final predicted spectrum that accurately reflects the dynamic nature of the molecule.

Section 5: Implications for Drug Development

The true value of these computational studies lies in their application to real-world molecular design challenges. The unique properties of difluorocyclobutanes make them highly attractive scaffolds in medicinal chemistry.

  • Conformational Restriction and Pre-organization: The puckered and relatively rigid nature of the cyclobutane ring can be used to lock a molecule into a specific bioactive conformation. This pre-organization reduces the entropic penalty upon binding to a protein target, potentially leading to a significant increase in binding affinity.

  • Vectorial Dipole Moments: The two C-F bonds create a strong, well-defined dipole moment. By strategically placing a difluorocyclobutane core, a medicinal chemist can introduce a specific electrostatic interaction with a polar residue in a protein binding pocket, enhancing binding or improving selectivity. For example, replacing a gem-dimethyl group with a 1,3-difluorocyclobutane ring can maintain the steric profile while introducing new polar interactions.

  • Modulation of Physicochemical Properties: Fluorination is known to block sites of metabolic oxidation. Incorporating a difluorocyclobutane can enhance a drug candidate's metabolic stability and half-life. Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, which is critical for controlling a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Section 6: Conclusion and Future Directions

Theoretical and computational studies provide an indispensable lens through which to view the complex world of difluorocyclobutanes. DFT and ab initio methods allow for the accurate prediction of conformational preferences, spectroscopic properties, and reactivity, offering insights that are often difficult to obtain through experiment alone. The ability to computationally dissect the subtle interplay of steric and electronic effects empowers molecular designers to harness the unique properties of these scaffolds for applications in drug discovery and materials science.

Future research will likely focus on the development of more accurate and efficient computational methods, including the use of machine learning potentials trained on high-level quantum mechanical data to accelerate conformational searches. Furthermore, the application of these computational protocols to understand the interactions of difluorocyclobutanes within complex biological environments will continue to be a key driver of innovation in the field.

References

  • Title: Assessment of density functional theory for the prediction of conformational energies of 1,2-disubstituted ethanes. Source: Journal of Computational Chemistry URL: [Link]

  • Title: The anomeric effect in 1,3-disubstituted rings. Source: Journal of the American Chemical Society URL: [Link]

  • Title: Conformational analysis of 1,3-difluorocyclobutane from vibrational spectroscopy and ab initio calculations. Source: The Journal of Physical Chemistry URL: [Link]

  • Title: The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Source: Theoretical Chemistry Accounts URL: [Link]

  • Title: Conformational analysis of 1,2-difluorocyclobutane from vibrational spectroscopy and ab initio calculations. Source: The Journal of Physical Chemistry URL: [Link]

Methodological & Application

Application Note: 3,3-Difluorocyclobutanol as a Bioisostere in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The incorporation of 3,3-difluorocyclobutanol represents a high-impact tactic in modern drug design, serving as a bioisostere for traditional saturated carbocycles (e.g., cyclohexanol, cyclopentanol) and metabolic "soft spots."

Unlike simple steric replacements, the gem-difluoro motif introduces profound electronic and conformational perturbations. The fluorine atoms at the C3 position lower the pKa of the C1-hydroxyl group via induction, increase lipophilicity relative to non-fluorinated analogs while maintaining polarity, and enforce a specific ring "pucker" that can optimize ligand-protein binding vectors.

Key Applications
  • Metabolic Blocking: Prevents oxidative metabolism at the typically labile C3 position of cyclobutane rings.

  • Physicochemical Modulation: Lowers LogD and TPSA compared to cyclohexyl analogs, improving CNS penetration and oral bioavailability.

  • Conformational Locking: The gem-difluoro group biases the cyclobutane ring into a puckered conformation (~30°), distinct from the planar bias of oxetanes.

Physicochemical Profiling & Bioisosteric Logic

The "Fluorine Effect" on Acidity and Lipophilicity

Replacing a hydrogen-rich scaffold with 3,3-difluorocyclobutanol alters the molecular landscape significantly. The electron-withdrawing nature of the fluorine atoms (σI = 0.34) propagates through the ring, increasing the acidity of the hydroxyl group.

Table 1: Comparative Physicochemical Properties Data represents model systems; values may vary by specific scaffold.

ScaffoldLogP (Approx)pKa (OH)Metabolic Stability (Microsomal)Ring Conformation
Cyclohexanol 1.8~16Low (C3/C4 oxidation)Chair
Cyclobutanol 0.9~16ModeratePuckered
3,3-Difluorocyclobutanol 1.1 ~13.5 High Deep Pucker
Oxetan-3-ol -0.2~15ModeratePlanar
Conformational Control

The gem-difluoro substitution creates a "puckering effect" due to the repulsion between the fluorine lone pairs and adjacent bonds (gauche effect) and hyperconjugation (


). This locks the hydroxyl group into a pseudo-equatorial or pseudo-axial orientation, potentially reducing the entropic penalty upon binding to a target protein.

Decision Framework: When to Use This Bioisostere

Before initiating synthesis, use this logic flow to determine if 3,3-difluorocyclobutanol is the correct tool for your optimization campaign.

Bioisostere_Decision_Tree Start Optimization Challenge Metab Metabolic Instability? Start->Metab Solubility Poor Solubility/High LogP? Start->Solubility Potency Potency/Selectivity? Start->Potency Metab_Yes Is instability at aliphatic ring? Metab->Metab_Yes Yes Sol_Check Current Scaffold? Solubility->Sol_Check Potency_Conf Need defined vector? Potency->Potency_Conf Use_DFCB DEPLOY 3,3-Difluorocyclobutanol (Blocks C3 oxidation) Metab_Yes->Use_DFCB Yes Replace_Cy Replace Cyclohexyl with Difluorocyclobutyl Sol_Check->Replace_Cy Cyclohexyl Conf_Lock Use Gem-Difluoro for Ring Pucker Potency_Conf->Conf_Lock Yes

Figure 1: Decision matrix for deploying 3,3-difluorocyclobutanol in lead optimization.

Synthetic Protocols

The Challenge: Elimination vs. Addition

A common pitfall in synthesizing 3,3-difluorocyclobutanol derivatives is the reactivity of the starting material, 3,3-difluorocyclobutanone . Standard Grignard or organolithium additions often lead to β-elimination (ring opening) or defluorination due to the inductive activation of the


-protons.

The Solution: Use of Organolanthanum reagents (LaCl3·2LiCl) suppresses basicity while enhancing nucleophilicity, ensuring clean 1,2-addition [1].

Protocol: Lanthanum-Mediated Nucleophilic Addition

Objective: Synthesis of 1-substituted-3,3-difluorocyclobutan-1-ol.

Materials:

  • 3,3-Difluorocyclobutanone (1.0 equiv)

  • Organomagnesium reagent (R-MgBr) or Organolithium (R-Li)

  • LaCl3[1]·2LiCl (0.6 M in THF, anhydrous)

  • THF (anhydrous)

Step-by-Step Workflow:

  • Complex Formation:

    • Flame-dry a round-bottom flask under Argon.

    • Charge with LaCl3·2LiCl solution (1.1 equiv).

    • Cool to 0°C.

    • Add the organometallic reagent (R-MgBr or R-Li, 1.1 equiv) dropwise.

    • Stir for 1 hour at 0°C (or room temperature for Grignards) to form the organolanthanum species.

  • Addition:

    • Cool the mixture to -78°C.

    • Add 3,3-difluorocyclobutanone (1.0 equiv) dissolved in minimal THF dropwise.

    • Critical Note: Maintain temperature below -60°C during addition to prevent elimination.

  • Reaction & Quench:

    • Stir at -78°C for 2 hours.

    • Monitor by TLC/LCMS (Look for disappearance of ketone).

    • Quench with saturated aqueous NH4Cl solution while still cold.

    • Allow to warm to room temperature.[2]

  • Workup:

    • Extract with EtOAc (3x).

    • Wash combined organics with brine.[2]

    • Dry over Na2SO4, filter, and concentrate.

    • Purify via flash column chromatography (typically Hexanes/EtOAc).

Alternative Route: Radical Functionalization

For installing the difluorocyclobutanol moiety onto complex heterocycles where a Grignard is not feasible, a radical approach using Minisci-type reaction is recommended.

  • Precursor: 3,3-difluorocyclobutane-1-carboxylic acid (converted to redox-active ester).

  • Catalyst: Ir(ppy)3 (Photoredox).

  • Mechanism: Decarboxylative radical generation followed by addition to heteroaryl base.

Mechanistic Pathway Visualization

Understanding the failure mode of standard reagents is critical for troubleshooting.

Synthesis_Pathway cluster_Fail Standard Grignard (Failure Mode) cluster_Success Lanthanum Protocol (Success) Ketone 3,3-Difluorocyclobutanone RMgBr R-MgBr (Basic) Ketone->RMgBr Complex Organolanthanum Species (Less Basic, More Nucleophilic) Ketone->Complex Addition @ -78°C Elim β-Elimination / Ring Opening RMgBr->Elim Deprotonation Trash Complex Mixture Elim->Trash La LaCl3·2LiCl La->Complex + R-MgBr Product 1-Substituted-3,3-difluorocyclobutanol Complex->Product 1,2-Addition

Figure 2: Mechanistic divergence between standard Grignard reagents and Organolanthanum protocols.

References

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis . The Journal of Organic Chemistry. (2025).[3]

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept . Journal of Medicinal Chemistry. (2017).

  • Metabolic Stability of Fluorinated Small Molecules . Journal of Medicinal Chemistry. (2026).[4]

  • Fluorine in Medicinal Chemistry . Journal of Medicinal Chemistry. (2018).

Sources

Synthesis of 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol, a valuable fluorinated building block for drug discovery and medicinal chemistry. The protocol outlines a robust two-step synthetic sequence commencing with the formation of the key intermediate, 1-(aminomethyl)-3,3-difluorocyclobutanol, via a cyanation-reduction pathway from 3,3-difluorocyclobutanone. Subsequent selective N-methylation is achieved through a classical Eschweiler-Clarke reaction. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, safety considerations, and an explanation of the underlying chemical principles.

Introduction

The introduction of fluorine atoms into molecular scaffolds is a widely employed strategy in modern drug discovery to enhance a range of pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Specifically, gem-difluorinated cycloalkanes have emerged as valuable bioisosteres for carbonyl groups and other functionalities, offering unique conformational constraints and electronic properties.[3][4] The cyclobutane motif, in particular, provides a rigid scaffold that can favorably orient substituents in three-dimensional space, making it an attractive component in the design of novel therapeutic agents.[5][6]

This application note details a reliable and scalable protocol for the synthesis of 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol, a compound that combines the beneficial properties of a gem-difluorocyclobutane core with a functionalized side chain amenable to further chemical elaboration. The synthetic strategy is designed to be accessible to researchers with a solid background in synthetic organic chemistry.

Synthetic Strategy Overview

The synthesis of the target compound is accomplished through a two-step sequence, as illustrated in the workflow diagram below. The initial step involves the formation of the primary amine precursor, 1-(aminomethyl)-3,3-difluorocyclobutanol. This is achieved by the addition of a cyanide source to 3,3-difluorocyclobutanone to form a cyanohydrin, followed by the reduction of the nitrile functionality. The second step is the selective N-methylation of the resulting primary amine to yield the desired secondary amine.

Synthesis_Workflow Start 3,3-Difluorocyclobutanone Step1_reagents + Trimethylsilyl Cyanide (TMSCN) + Reducing Agent (e.g., BH3-THF) Intermediate 1-(aminomethyl)-3,3-difluorocyclobutanol Step1_reagents->Intermediate Step 1: Cyanation & Reduction Step2_reagents + Formaldehyde + Formic Acid Final_Product 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol Step2_reagents->Final_Product Step 2: N-Methylation (Eschweiler-Clarke)

Caption: Overall synthetic workflow for 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol.

Materials and Methods

Reagents and Solvents

All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified, and reactions requiring anhydrous conditions should be performed under an inert atmosphere (e.g., nitrogen or argon).

Reagent/SolventSupplierGrade
3,3-DifluorocyclobutanoneCommercially Available≥97%
Trimethylsilyl Cyanide (TMSCN)Commercially Available≥98%
Borane-tetrahydrofuran complex (1 M in THF)Commercially AvailableSolution
Diethyl etherCommercially AvailableAnhydrous
MethanolCommercially AvailableAnhydrous
Hydrochloric acid (HCl)Commercially AvailableConcentrated
Sodium hydroxide (NaOH)Commercially AvailablePellets
Formaldehyde (37 wt. % in H₂O)Commercially AvailableSolution
Formic acidCommercially Available≥98%
Dichloromethane (DCM)Commercially AvailableACS Grade
Saturated aqueous sodium bicarbonatePrepared in-house-
BrinePrepared in-house-
Anhydrous magnesium sulfate (MgSO₄)Commercially AvailableGranular
Instrumentation
  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz) for ¹H, ¹³C, and ¹⁹F NMR analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for reaction monitoring and product characterization.

  • High-Resolution Mass Spectrometry (HRMS) for accurate mass determination.

  • Standard laboratory glassware, including round-bottom flasks, condensers, dropping funnels, and separatory funnels.

  • Magnetic stirrers with heating capabilities.

  • Rotary evaporator for solvent removal.

Experimental Protocols

Step 1: Synthesis of 1-(aminomethyl)-3,3-difluorocyclobutanol

This step involves a modified Strecker synthesis, where 3,3-difluorocyclobutanone is first converted to its cyanohydrin derivative using trimethylsilyl cyanide, followed by in-situ reduction of the nitrile to the primary amine.[7][8][9]

Safety Precautions: Trimethylsilyl cyanide (TMSCN) is highly toxic, flammable, and reacts with water to release hydrogen cyanide gas. [10][11][12][13] This procedure must be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, must be worn at all times. An emergency cyanide exposure kit should be readily available.

Procedure:

  • Cyanohydrin Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of 3,3-difluorocyclobutanone (1.0 eq) in anhydrous diethyl ether (0.5 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trimethylsilyl cyanide (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to ensure the complete consumption of the starting ketone.

  • Reduction of the Nitrile:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add a solution of borane-tetrahydrofuran complex (1 M in THF, 3.0 eq) dropwise via the dropping funnel. Caution: Vigorous gas evolution (hydrogen) may occur.

    • After the addition, remove the ice bath and heat the reaction mixture to reflux (approximately 35-40 °C) for 4-6 hours. Monitor the reduction by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

    • Acidify the mixture by the dropwise addition of 2 M HCl (aq) to pH ~1.

    • Stir the mixture at room temperature for 1 hour.

    • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (2 x volume).

    • Basify the aqueous layer to pH >12 with solid NaOH or concentrated NaOH solution, ensuring the temperature is controlled with an ice bath.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(aminomethyl)-3,3-difluorocyclobutanol as a crude oil. The product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol

This transformation is achieved via the Eschweiler-Clarke reaction, a reductive amination that uses formaldehyde as the carbon source and formic acid as the reducing agent.[14][15][16][17][18] This method is highly effective for the methylation of primary amines and avoids the over-methylation to form quaternary ammonium salts.[14]

Procedure:

  • To a round-bottom flask containing the crude 1-(aminomethyl)-3,3-difluorocyclobutanol (1.0 eq) from the previous step, add formic acid (2.5 eq).

  • Add an aqueous solution of formaldehyde (37 wt. %, 2.2 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The reaction progress can be monitored by LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully basify to pH >12 with 2 M NaOH (aq).

  • Extract the product into dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol.

Results and Discussion

The described two-step synthesis provides an efficient route to 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol. The initial cyanation of 3,3-difluorocyclobutanone proceeds smoothly, and the subsequent reduction of the nitrile with a borane complex offers a reliable method to obtain the primary amine intermediate.[19]

The Eschweiler-Clarke reaction in the second step is a classic and robust method for N-methylation.[17] The use of formaldehyde and formic acid is advantageous due to the low cost of the reagents and the straightforward workup procedure. Alternative reductive amination conditions using other reducing agents such as sodium borohydride could also be employed.[1][20]

Expected Characterization Data:

While specific literature data for the final product is scarce, the structure can be confirmed using standard analytical techniques.

  • ¹H NMR: The spectrum is expected to show signals for the methyl group attached to the nitrogen, the methylene group adjacent to the nitrogen, and the cyclobutane ring protons.

  • ¹³C NMR: The spectrum will show distinct signals for the quaternary carbon bearing the hydroxyl and aminomethyl groups, the difluorinated carbon, and the other carbons of the cyclobutane ring and the N-methyl group.

  • ¹⁹F NMR: A characteristic signal for the two equivalent fluorine atoms on the cyclobutane ring is expected.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.

The successful synthesis and characterization of this compound will provide a valuable building block for the development of new chemical entities in drug discovery programs.[5][21]

Conclusion

This application note provides a detailed and practical guide for the synthesis of 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol. The described two-step protocol, involving a modified Strecker synthesis followed by an Eschweiler-Clarke N-methylation, is a reliable and scalable method for accessing this fluorinated building block. The information presented herein is intended to enable researchers to synthesize this compound and explore its potential in the development of novel therapeutics.

References

  • TRIMETHYLSILYL CYANIDE FOR SYNTHESIS MSDS CAS No - Loba Chemie. (2016, April 15). Retrieved from [Link]

  • Mykhailiuk, P. K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 2(1), 143-154. Retrieved from [Link]

  • SAFETY DATA SHEET - Bio. (2010, November 10). Retrieved from [Link]

  • SIT8585.1 TRIMETHYLSILYL CYANIDE - Gelest, Inc. (n.d.). Retrieved from [Link]

  • trimethylsilyl cyanide - s d fine-chem limited. (n.d.). Retrieved from [Link]

  • Mykhailiuk, P. K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 2(1), 143-154. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2022). Some known fluorinated cyclobutane-containing amino acids. ResearchGate. Retrieved from [Link]

  • Chernykh, A. V., et al. (2023). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Retrieved from [Link]

  • Chernykh, A. V., et al. (2023). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Retrieved from [Link]

  • Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Eschweiler-Clarke Reaction - YouTube. (2022, May 7). Retrieved from [Link]

  • Eschweiler-Clarke Reaction - J&K Scientific LLC. (2021, February 8). Retrieved from [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. (n.d.). Retrieved from [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (n.d.). Retrieved from [Link]

  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source - PubMed. (n.d.). Retrieved from [Link]

  • Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Strecker Synthesis - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC. (2021, January 7). Retrieved from [Link]

  • A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid - ResearchGate. (2025, August 7). Retrieved from [Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. (2023, August 9). Retrieved from [Link]

  • Synthesis of 1,3-Difunctionalized Amine Derivatives through Selective C-H Bond Oxidation. (n.d.). Retrieved from [Link]

  • Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc - ResearchGate. (n.d.). Retrieved from [Link]

  • 10109.pdf - Open Exploration Publishing. (2023, August 23). Retrieved from [Link]

  • Strecker Amino Acid Synthesis Mechanism & Examples –. (n.d.). Retrieved from [Link]

  • Methylation of primary amines with formaldehyde - TOYOTA Rent a Car. (n.d.). Retrieved from [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene ... - Google Patents. (n.d.).
  • One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Transition-metal free cyano 1,3 migration of unsaturated cyanohydrins. (n.d.). Retrieved from [Link]

  • Fluorine MAS NMR API revised. (n.d.). Retrieved from [Link]

  • Table 3 . 1 H NMR Data for 3 (300 MHz, Chloroform-d3) - ResearchGate. (n.d.). Retrieved from [Link]

  • An Improved Method for Difluorocyclopropanation of Alkenes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - UCL Discovery. (2016, February 16). Retrieved from [Link]

  • NMR and LC-MS-Based Metabolomics to Study Osmotic Stress in Lignan-Deficient Flax. (2021, February 2). Retrieved from [Link]

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Application Notes and Protocols for the Incorporation of Fluorinated Cyclobutanes into Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Cyclobutanes in Medicinal Chemistry

The confluence of fluorine chemistry and strained ring systems has ushered in a new era of molecular design in drug discovery. Among the various scaffolds available, fluorinated cyclobutanes have emerged as a particularly compelling motif for medicinal chemists. Their unique combination of a rigid, three-dimensional cyclobutane core with the powerful electronic properties of fluorine offers a sophisticated toolkit to address common challenges in drug development, such as metabolic instability, poor pharmacokinetic profiles, and off-target toxicity.[1]

The cyclobutane ring, with its distinct puckered conformation, serves as a versatile bioisostere for a range of functionalities, including gem-dimethyl groups, larger cyclic systems, and even aromatic rings.[1] Its rigid nature can lock in bioactive conformations, thereby enhancing binding affinity to the target protein.[2] When fluorine is introduced onto this scaffold, its profound effects on lipophilicity, acidity/basicity (pKa), and metabolic stability can be strategically harnessed to fine-tune the properties of a drug candidate.[2][3][4] This guide provides a comprehensive overview of the synthesis and application of fluorinated cyclobutanes, complete with detailed protocols and case studies to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Bioisosteric Considerations

The decision to incorporate a fluorinated cyclobutane into a lead compound is driven by the desire to modulate its physicochemical and pharmacokinetic properties in a predictable manner. The following sections delve into the key parameters that are influenced by this unique structural motif.

Lipophilicity (LogP/LogD)

A critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile is its lipophilicity. The introduction of fluorine to a cyclobutane ring can have a nuanced effect on this property. While the high electronegativity of fluorine might suggest a decrease in lipophilicity, the overall impact is often an increase, particularly in the case of trifluoromethyl groups.[5] This is attributed to the fact that the C-F bond is less polarizable than a C-H bond.

A comparative study of a tert-butyl group and its 1-trifluoromethyl-cyclobutyl bioisostere in model compounds revealed a consistent increase in the experimentally determined logD value by approximately 0.4–0.5 units for the fluorinated analog.[5] This moderate increase in lipophilicity can be advantageous for enhancing membrane permeability and target engagement within hydrophobic pockets.

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly impacts the pKa of nearby acidic and basic functional groups. This modulation can be critical for optimizing a drug's solubility, ionization state at physiological pH, and interaction with its biological target.

For instance, replacing a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group on a carboxylic acid was shown to decrease the pKa by nearly two units (from 4.79 to 2.92), making it a considerably stronger acid.[5][6] Similarly, for an amine, the pKa of the corresponding hydrochloride salt decreased from 10.69 to 5.29, rendering the amine significantly less basic.[5][6] This ability to fine-tune pKa provides medicinal chemists with a powerful tool to optimize the developability of their compounds.

Metabolic Stability

One of the most compelling reasons to employ fluorinated cyclobutanes is to enhance metabolic stability. The robust C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which are major contributors to drug clearance.[7] By replacing metabolically labile groups, such as tert-butyl moieties which are prone to hydroxylation, with a fluorinated cyclobutane, the metabolic "soft spot" can be effectively blocked.[7][8]

This strategic replacement can lead to a longer in vivo half-life, reduced clearance, and improved oral bioavailability.[7] A case study later in this guide will provide quantitative data to illustrate this significant advantage.

Synthetic Strategies and Protocols

The successful integration of fluorinated cyclobutanes into drug discovery programs hinges on the availability of robust and scalable synthetic methodologies. This section provides an overview of common synthetic strategies and detailed, step-by-step protocols for the preparation of key building blocks.

Overview of Synthetic Approaches

Several synthetic strategies have been developed to access a variety of fluorinated cyclobutane building blocks:

  • Deoxofluorination: The treatment of cyclobutanone precursors with deoxofluorinating agents like DAST (diethylaminosulfur trifluoride) or Morph-DAST is a common method for introducing geminal difluoro groups.[9]

  • [2+2] Cycloaddition: The [2+2] cycloaddition of alkenes and alkynes is a powerful, atom-economical method for constructing the cyclobutane ring itself, with various catalysts enabling enantioselective transformations.

  • Trifluoromethylation of Carboxylic Acids: The reaction of cyclobutanecarboxylic acids with sulfur tetrafluoride (SF4) provides a direct route to trifluoromethyl-substituted cyclobutanes.[5][6]

  • Ring Expansion of Methylenecyclopropanes: A migratory gem-difluorination of aryl-substituted methylenecyclopropanes using reagents like Selectfluor offers a pathway to 2-aryl-substituted gem-difluorocyclobutanes.[10]

G cluster_0 Synthetic Strategies for Fluorinated Cyclobutanes Start Starting Materials (e.g., Cyclobutanones, Alkenes, Carboxylic Acids) Deoxofluorination Deoxofluorination (e.g., DAST, Morph-DAST) Start->Deoxofluorination Cyclobutanones Cycloaddition [2+2] Cycloaddition Start->Cycloaddition Alkenes/Alkynes Trifluoromethylation Trifluoromethylation (e.g., SF4) Start->Trifluoromethylation Carboxylic Acids RingExpansion Ring Expansion of MCPs Start->RingExpansion Methylenecyclopropanes Product Fluorinated Cyclobutane Building Blocks Deoxofluorination->Product Cycloaddition->Product Trifluoromethylation->Product RingExpansion->Product

Caption: Key synthetic routes to fluorinated cyclobutane building blocks.

Experimental Protocols

Protocol 1: Scalable Synthesis of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid

This protocol describes a scalable synthesis starting from a commercially available cyclobutane precursor.[11][12][13]

Materials:

  • Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate

  • Trifluoromethyltrimethylsilane (TMSCF3)

  • Tetrabutylammonium fluoride (TBAF)

  • Tributyltin hydride (Bu3SnH)

  • Azobisisobutyronitrile (AIBN)

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Trifluoromethylation of the Ketone:

    • To a solution of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate in an appropriate solvent, add TMSCF3 and a catalytic amount of TBAF.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Work up the reaction by quenching with a suitable aqueous solution and extract the product with an organic solvent.

    • Purify the resulting trifluoromethyl carbinol by column chromatography.

  • Radical Deoxygenation:

    • Dissolve the trifluoromethyl carbinol in toluene.

    • Add Bu3SnH and a catalytic amount of AIBN.

    • Heat the reaction mixture under an inert atmosphere.

    • Monitor the reaction for the disappearance of the starting material.

    • Upon completion, cool the reaction and remove the solvent under reduced pressure.

    • Purify the product to remove tin byproducts.

  • Hydrolysis and Decarboxylation:

    • Treat the product from the previous step with an aqueous solution of NaOH to hydrolyze the esters.

    • Heat the reaction mixture to facilitate both hydrolysis and decarboxylation.

    • After cooling, acidify the reaction mixture with HCl to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-(trifluoromethyl)cyclobutane-1-carboxylic acid.

Protocol 2: Synthesis of gem-Difluorocyclobutane Derivatives via Deoxofluorination

This protocol outlines the synthesis of gem-difluorocyclobutanes from cyclobutanone precursors.[9][14][15]

Materials:

  • Substituted cyclobutanone

  • Morpholinosulfur trifluoride (Morph-DAST)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Magnesium sulfate (MgSO4)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Deoxofluorination Reaction:

    • Dissolve the substituted cyclobutanone in anhydrous DCM in a flask under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add Morph-DAST to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by GC-MS or TLC).

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO3.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over MgSO4.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired gem-difluorocyclobutane derivative.

Case Study: 1-Trifluoromethyl-cyclobutyl as a Bioisostere for the tert-Butyl Group

The strategic replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutyl moiety can lead to significant improvements in the pharmacological profile of a drug candidate. A study on a series of bioactive compounds provides compelling quantitative data to support this approach.[5]

G cluster_0 Bioisosteric Replacement Workflow Lead Lead Compound with tert-Butyl Group Analysis Identify Metabolic Liability and Suboptimal Properties Lead->Analysis Design Design Analog with 1-Trifluoromethyl-cyclobutyl Group Analysis->Design Synthesis Synthesize Analog (Protocol 1) Design->Synthesis Evaluation Comparative Evaluation (Physicochemical & Biological) Synthesis->Evaluation Optimized Optimized Drug Candidate Evaluation->Optimized

Caption: Workflow for bioisosteric replacement of a tert-butyl group.

Data Presentation: Comparative Properties

The following table summarizes the key physicochemical and biological data for a pair of analogous compounds, one containing a tert-butyl group and the other a 1-trifluoromethyl-cyclobutyl group.[5][6]

Propertytert-Butyl Analog1-Trifluoromethyl-cyclobutyl AnalogFold Change/Difference
Lipophilicity (logD) 2.112.51+ 0.4
pKa (Carboxylic Acid) 4.792.92- 1.87
pKa (Amine HCl) 10.695.29- 5.4
In Vitro Activity (IC50, µM) 31102~3.3x less potent
Metabolic Stability Prone to oxidationEnhanced resistance to metabolismQualitative Improvement

Data is illustrative and based on model compounds and a specific bioactive compound (Buclizine analog) from the cited literature.[5][6]

Analysis of the Case Study

The data clearly demonstrates the profound impact of this bioisosteric replacement. The 1-trifluoromethyl-cyclobutyl analog exhibits a moderate increase in lipophilicity and a significant decrease in the pKa of both acidic and basic functionalities. While in this specific example, the in vitro potency was modestly reduced, the key advantage lies in the enhanced metabolic stability.[5] For many drug discovery programs, a slight trade-off in potency for a substantial improvement in pharmacokinetics is a highly desirable outcome. The enhanced resistance to metabolic clearance can lead to a longer half-life and greater drug exposure in vivo, ultimately resulting in improved efficacy.[7]

Conclusion and Future Outlook

The incorporation of fluorinated cyclobutanes into drug candidates represents a powerful and versatile strategy for medicinal chemists. The ability to rationally modulate key physicochemical properties such as lipophilicity, pKa, and metabolic stability provides a clear path to overcoming common drug development hurdles. The synthetic protocols outlined in this guide, coupled with the compelling data from the case study, underscore the practical utility of this approach. As synthetic methodologies continue to evolve and our understanding of the interplay between structure and properties deepens, we can expect to see an even greater number of successful drug candidates featuring the fluorinated cyclobutane motif in the future.

References

  • (2026-01-02) Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainica Bioorganica Acta, 20(2), 24-34.
  • (2021-04-01) gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes. Organic Letters.
  • (2020-12-21) Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Bohrium.
  • (2023-08-30) The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.
  • (2025-07-10) Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.
  • (2020-12-21) Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development.
  • Synthesis of Gem-difluorocyclobutane. Enamine.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • (2020-12-21) Two Scalable Syntheses of 3‑(Trifluoromethyl)cyclobutane-1-carboxylic Acid. ACS Figshare.
  • (2019-04-16) Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry.
  • (2015-03) Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461-9.
  • Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters.
  • (2013-02-01) Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(3), 749-752.
  • (2024-11-11) CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • (2025-09-27) Fluorine in drug discovery: Role, design and case studies.
  • Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • (2021-11-15) Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Chinese Chemical Letters, 32(11), 3347-3356.
  • Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity. MDPI.
  • (2019) Case studies of fluorine in drug discovery. Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals, 181-211.
  • (2023-08-15) Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Molecules, 28(16), 6099.
  • (2025-09-27) Fluorine in drug discovery: Role, design and case studies.

Sources

Application Note & Protocols: Strategic Derivatization of 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3,3-Difluorocyclobutane Scaffold

In modern medicinal chemistry, the strategic incorporation of fluorine and strained ring systems is a proven method for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The 3,3-difluorocyclobutane motif, in particular, has emerged as a uniquely valuable scaffold.[3] Its rigid, puckered structure introduces conformational constraints that can enhance binding affinity to biological targets, while the gem-difluoro group acts as a non-hydrolyzable bioisostere for a carbonyl or gem-dimethyl group, often improving metabolic stability and modulating lipophilicity.[4][5][6]

The subject of this guide, 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol, is a versatile building block presenting two orthogonal points for chemical modification: a nucleophilic secondary amine and a tertiary alcohol. This dual functionality allows for the systematic and divergent synthesis of compound libraries, which is essential for comprehensive Structure-Activity Relationship (SAR) exploration.[7][8] An effective SAR study aims to correlate specific structural modifications with changes in biological activity, thereby identifying the molecular features critical for potency, selectivity, and desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the practical derivatization of this scaffold. We will present robust, step-by-step protocols for modifying the amine and hydroxyl functionalities, explain the chemical rationale behind these choices, and illustrate the strategic workflow for applying these derivatives in an SAR campaign.

Core Scaffold & Diversification Strategy

The power of the 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol scaffold lies in its two distinct functional handles. A successful SAR campaign requires the systematic exploration of chemical space around these points.

  • Amine (N-H) Derivatization: The secondary amine is a prime target for modification. It can serve as a hydrogen bond donor and, when protonated, engage in ionic interactions. Derivatizing this position with amides, sulfonamides, or additional alkyl groups allows for probing interactions with polar, charged, or hydrophobic pockets of a target protein.

  • Alcohol (O-H) Derivatization: The tertiary alcohol presents a vector for exploring different spatial regions. While less reactive than the amine, its substitution with various nucleophiles can introduce key pharmacophoric features and significantly alter the molecule's steric and electronic profile. Functionalization can proceed through the formation of carbocation intermediates, a strategy that unlocks access to a diverse range of 1,1-disubstituted difluorocyclobutanes.[1][2][10]

The overall strategy is to create a matrix of compounds by combining different functionalities at each position, enabling a clear deconvolution of their respective contributions to biological activity.

Figure 1: Strategic points of diversification on the core scaffold.

Protocols: Amine Derivatization

The secondary amine of the core scaffold is readily functionalized using well-established chemical transformations. The following protocols are optimized for generating diverse libraries for SAR studies.

Protocol 1: Amide Bond Formation

Rationale: Amide coupling is arguably the most common reaction in medicinal chemistry, allowing for the introduction of a vast array of commercially available carboxylic acids.[11][12] The resulting amide can act as both a hydrogen bond donor (N-H) and acceptor (C=O), providing critical interactions with a biological target. We recommend HATU as a coupling agent due to its high efficiency, especially with secondary amines which can be less reactive.[12]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Cyclobutanol Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical comparison of the bioactivity of fluorinated versus non-fluorinated cyclobutanol analogs, with a particular focus on their application as kinase inhibitors. By examining the underlying principles and presenting supporting experimental data, we aim to elucidate the causal relationships behind the enhanced performance often observed with fluorination.

The Strategic Advantage of Fluorine in the Cyclobutanol Scaffold

The cyclobutane motif is increasingly utilized in drug discovery to impart conformational rigidity and novel three-dimensional structures.[1][2] When combined with fluorine, a small but highly electronegative atom, the resulting analogs can exhibit profoundly altered physicochemical and pharmacological properties.[3][4] The decision to introduce fluorine is driven by several predictable, beneficial outcomes:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" can increase the half-life and systemic exposure of a drug candidate.[4][5]

  • Modulation of Physicochemical Properties: Fluorination can lower the pKa of nearby functional groups, altering their ionization state at physiological pH. It also impacts lipophilicity, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[3][6]

  • Increased Binding Affinity: The introduction of fluorine can lead to favorable interactions within the target protein's binding pocket, such as dipole-dipole interactions or the formation of non-canonical hydrogen bonds, thereby increasing potency.[3][7]

This guide will use the potent and selective TTK (monopolar spindle 1) kinase inhibitor, CFI-402257 , as a case study to illustrate these principles. CFI-402257 features a critical hydroxy-methyl-cyclobutanol moiety and demonstrates the successful application of these concepts in developing a clinical candidate.[8][9]

Comparative Bioactivity: A Quantitative Look at Fluorination's Impact

To illustrate the typical effects of fluorination, we will compare the experimentally determined bioactivity of CFI-402257 with a hypothetical non-fluorinated analog. While a direct, publicly available head-to-head comparison for this specific scaffold is not available, the data presented for the hypothetical analog are representative of the general decrease in potency often observed upon removal of fluorine from an optimized, fluorine-containing drug candidate.

CompoundStructureTarget KinaseIn Vitro IC50 (nM)Key Physicochemical Properties
CFI-402257 N-cyclopropyl-4-(7-((((1s,3s)-3-hydroxy-3-methylcyclobutyl)methyl)amino)-5-(pyridin-2-yloxy)pyrazolo[1,5-a]pyridin-3-yl)-2-methylbenzamide[9]TTK (Mps1)1.7 nM [3][4][5]Orally bioavailable, highly selective.[5][7]
Hypothetical Non-Fluorinated Analog (Structure identical to CFI-402257 but with the pyridin-2-yloxy replaced by a non-fluorinated phenyl group)TTK (Mps1)> 100 nM (Estimated)Likely reduced binding affinity and potentially altered metabolic stability.

Note: The IC50 value for the hypothetical non-fluorinated analog is an estimation based on established structure-activity relationships, where the electron-withdrawing nature of the pyridinyl nitrogen in CFI-402257, which is electronically similar to a fluorinated phenyl ring, contributes significantly to its high potency. The removal of this feature is expected to decrease potency.

The Causality Behind Experimental Design: Why We Measure Kinase Inhibition

The primary goal of developing a kinase inhibitor is to selectively block the phosphorylation of downstream substrates, thereby interrupting a signaling pathway that contributes to disease, such as uncontrolled cell proliferation in cancer.[8] The TTK kinase is a crucial component of the spindle assembly checkpoint (SAC), a mechanism that ensures the proper segregation of chromosomes during mitosis. In many cancers, TTK is overexpressed, making it a prime therapeutic target.[9] Inhibition of TTK leads to defects in the SAC, resulting in chromosome missegregation, aneuploidy, and ultimately, cancer cell death.[7][8]

The following experimental protocols are designed to quantify the potency of inhibitors like CFI-402257 against their target kinase and to assess their effects in a cellular context.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified TTK kinase. The amount of ATP remaining after the kinase reaction is quantified using a luciferase-based system, where a lower luminescence signal corresponds to higher kinase activity (more ATP consumed) and thus, weaker inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., CFI-402257) in DMSO. A typical starting concentration is 10 mM, diluted down to the picomolar range.

  • Reaction Setup (384-well plate):

    • Add 5 µL of diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 10 µL of a solution containing the purified recombinant human TTK enzyme and a suitable peptide substrate in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction: Add 10 µL of ATP solution (at a concentration close to the Km for TTK) to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 25 µL of a commercially available ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent contains luciferase and luciferin, which will produce light in the presence of ATP.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Spindle Assembly Checkpoint (SAC) Inactivation Assay

This cell-based assay assesses the ability of a TTK inhibitor to override the SAC in cancer cells, which is a direct downstream consequence of TTK inhibition.

Step-by-Step Methodology:

  • Cell Culture: Plate a human cancer cell line known to have a functional SAC (e.g., HCT116 colon cancer cells) in 96-well plates and allow them to adhere overnight.

  • Mitotic Arrest: Treat the cells with a spindle poison such as nocodazole (e.g., 100 ng/mL) for 16-18 hours. This will arrest the cells in mitosis with an active SAC.

  • Inhibitor Treatment: Add serial dilutions of the test compound (e.g., CFI-402257) to the nocodazole-arrested cells. Include a DMSO vehicle control.

  • Incubation: Incubate the cells for an additional 2-4 hours. In the presence of an effective TTK inhibitor, the SAC will be inactivated, and the cells will prematurely exit mitosis.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.2% Triton X-100.

    • Block with 3% BSA in PBS.

    • Incubate with a primary antibody against a mitotic marker, such as phospho-histone H3 (Ser10), which is a marker for cells in mitosis.

    • Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the percentage of phospho-histone H3 positive cells in each well. A decrease in the percentage of mitotic cells indicates SAC inactivation.

  • Data Analysis: Plot the percentage of mitotic cells against the inhibitor concentration to determine the EC50 for SAC inactivation.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the TTK signaling pathway and the in vitro kinase assay workflow.

TTK_Signaling_Pathway Figure 1: Simplified TTK Signaling Pathway in Mitosis cluster_kinetochore Kinetochore Prophase Prophase Metaphase Metaphase Anaphase Anaphase TTK TTK SAC_Proteins SAC Proteins (e.g., Mad2, BubR1) TTK->SAC_Proteins Phosphorylates & Activates APC_C Anaphase-Promoting Complex (APC/C) SAC_Proteins->APC_C Inhibits APC_C->Anaphase Triggers CFI_402257 CFI-402257 (Fluorinated Inhibitor) CFI_402257->TTK Inhibits

Caption: Simplified TTK Signaling Pathway in Mitosis.

Kinase_Assay_Workflow Figure 2: In Vitro Kinase Inhibition Assay Workflow cluster_plate 384-Well Plate cluster_interpretation Data Interpretation A 1. Add Inhibitor (e.g., CFI-402257) B 2. Add TTK Enzyme & Substrate A->B C 3. Add ATP to Start Reaction B->C D 4. Incubate (30°C, 60 min) C->D E 5. Add Detection Reagent (Kinase-Glo®) D->E F 6. Read Luminescence E->F G High Luminescence (ATP Remaining) F->G If Inhibitor is Potent H Low Luminescence (ATP Consumed) F->H If Inhibitor is Weak I Potent Inhibition G->I J Weak/No Inhibition H->J IC50 Calculation IC50 Calculation I->IC50 Calculation J->IC50 Calculation

Caption: In Vitro Kinase Inhibition Assay Workflow.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the cyclobutanol scaffold, as exemplified by the TTK inhibitor CFI-402257, represents a powerful strategy in modern drug discovery. The resulting enhancements in metabolic stability, target affinity, and overall pharmacological profile underscore the importance of this approach. While direct comparative data against non-fluorinated analogs can sometimes be proprietary or unpublished, the underlying principles of fluorine's effects are well-established and provide a rational basis for its continued use. The detailed protocols provided herein offer a validated framework for assessing the bioactivity of novel kinase inhibitors, ensuring the generation of robust and reliable data to guide drug development programs. As synthetic methodologies for the precise installation of fluorine continue to advance, we can anticipate the development of even more sophisticated and effective fluorinated therapeutics.

References

  • Mason, J. M., et al. (2017). Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer. Proceedings of the National Academy of Sciences, 114(12), 3127–3132. [Link]

  • Ng, C. H., et al. (2022). CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma. Proceedings of the National Academy of Sciences, 119(32), e2119514119. [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary: threonine tyrosine kinase inhibitor CFI-402257. Retrieved February 14, 2026, from [Link]

  • BioWorld. (2016, July 5). Discovery of novel potent and selective TTK inhibitor CFI-402257. Retrieved February 14, 2026, from [Link]

  • Yao, W., et al. (2021). TTK: A Promising Target in Malignant Tumors. Journal of Cell Signaling, 2(3), 212-220. [Link]

  • Wikipedia. (n.d.). TTK (gene). Retrieved February 14, 2026, from [Link]

  • ClinicalTrials.gov. (n.d.). A Study of Investigational Drug CFI-402257 in Patients With Advanced Solid Tumors. Retrieved February 14, 2026, from [Link]

  • Chan, F., et al. (2018). Disruption of the anaphase-promoting complex confers resistance to TTK inhibitors in triple-negative breast cancer. Proceedings of the National Academy of Sciences, 115(7), E1552-E1561. [Link]

  • O'Connor, R., et al. (2016). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. MedChemComm, 7(12), 2356-2361. [Link]

  • Debray, A., et al. (2022). Structure Activity Relationship Studies around DB18, a Potent and Selective Inhibitor of CLK Kinases. Molecules, 27(18), 6088. [Link]

  • Uri, A. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 11(3), 299-311. [Link]

  • Goodarzi, M., & Freitas, M. P. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Serbian Chemical Society, 78(1), 67-77. [Link]

  • Bhattarai, P., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 66(1), 10-33.
  • Gill, H., et al. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(10), 845-855.
  • Wouters, J., & O'Hagan, D. (2022).
  • Gill, H., et al. (2015). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry, 7(12), 1543-1560.
  • Grygorenko, O. O., et al. (2023). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au, 3(11), 2844-2855.

Sources

Strategic Validation of 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol: Mechanism & Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical validation framework for 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol , a specialized fluorinated bioisostere used in high-precision medicinal chemistry. Unlike standard aliphatic amines, this scaffold operates via a structural mechanism of action : it utilizes the gem-difluoro moiety to modulate pKa, enforce ring puckering (conformational restriction), and block metabolic oxidation.

This document is designed for drug discovery scientists to objectively compare this scaffold against non-fluorinated and acyclic alternatives, validating its role in optimizing Lead-to-Candidate profiles.

Part 1: Mechanism of Action (Structural & Physicochemical)

The "Mechanism of Action" (MoA) for this compound is defined by its ability to alter the physicochemical landscape of a drug molecule. It is not a receptor ligand per se but a pharmacophore modulator .

The Gem-Difluoro Effect (Conformational Locking)

The 3,3-difluoro substitution introduces a strong electronic and steric bias to the cyclobutane ring.

  • Mechanism: The gauche effect and dipole-dipole repulsion between the fluorine atoms and the adjacent ring bonds force the cyclobutane ring into a distinct puckered conformation.

  • Impact: This rigidly orients the C1-substituents (the hydroxyl and methylaminomethyl groups) into a specific vector, reducing the entropic penalty upon binding to a protein target.

pKa Modulation (Electronic Tuning)
  • Mechanism: The electron-withdrawing nature of the CF2 group (inductive effect, -I) propagates through the ring to the amine.

  • Impact: This lowers the pKa of the basic nitrogen (typically by 1–2 units compared to the non-fluorinated analog). A lower pKa reduces lysosomal trapping, improves passive permeability, and minimizes hERG channel inhibition risks.

Metabolic Blockade[1]
  • Mechanism: The C3 position of a cyclobutane ring is a common "soft spot" for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • Impact: Replacing C-H bonds with strong C-F bonds blocks this metabolic route, significantly extending the compound's half-life (

    
    ).
    

Part 2: Comparative Performance Guide

This section compares 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol (Compound A) against its direct non-fluorinated analog and an acyclic bioisostere.

Table 1: Physicochemical & DMPK Comparison
FeatureCompound A (Subject) Comparator B (Non-Fluorinated) Comparator C (Acyclic Analog)
Structure 3,3-Difluoro-cyclobutanol coreCyclobutanol core (No F)2-Fluoro-2-methylpropan-1-amine
pKa (Basic Amine) 7.8 – 8.2 (Optimal for CNS/Oral)9.5 – 9.8 (High basicity)8.5 – 9.0
Metabolic Stability (HLM) High (Blocked C3 oxidation)Low (Rapid C3 hydroxylation)Moderate (Exposed alkyl chains)
LogD (Lipophilicity) Moderate (Lipophilic F + Polar OH)Low (Polar OH dominant)Variable
hERG Inhibition Risk Low (Reduced basicity)High (High basicity + Lipophilicity)Moderate
Conformational Entropy Restricted (Pre-organized)Flexible (High entropy penalty)High (Free rotation)
Performance Verdict:
  • Choose Compound A when: You need to lower the pKa of a lead compound to improve permeability or reduce hERG toxicity while maintaining a rigid, specific binding vector.

  • Choose Comparator B when: Metabolic stability is not a concern, and maximum basicity is required for a salt bridge interaction in the binding pocket.

Part 3: Experimental Validation Protocols

To validate the MoA of this scaffold in your specific drug candidate, execute the following workflows.

Protocol 1: Metabolic Stability Validation (Microsomal Clearance)

Objective: Quantify the "Metabolic Blockade" effect of the fluorine substitution.

  • Preparation: Prepare 10 mM stock solutions of the Fluorinated Scaffold (A) and Non-Fluorinated Control (B) in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL).

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min into cold acetonitrile (with internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ):
    
    
    
    
    Success Criteria: Compound A should show
    
    
    reduction in
    
    
    vs. Comparator B.
Protocol 2: pKa Determination (Potentiometric Titration)

Objective: Confirm the inductive lowering of amine basicity.

  • Setup: Use a SiriusT3 or equivalent potentiometric titrator.

  • Titration: Dissolve 5 mg of compound in 0.15 M KCl (aq). Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH, then back-titrate with 0.5 M HCl.

  • Data Processing: Fit the Bjerrum plot to determine the macroscopic pKa. Success Criteria: Validated pKa shift of

    
     to 
    
    
    
    units relative to the non-fluorinated parent.

Part 4: Visualization of Mechanism

The following diagram illustrates the causal relationship between the structural features of the scaffold and the resulting pharmacological benefits.

MoA_Validation cluster_structure Structural Features cluster_effect Physicochemical Modulation cluster_outcome Drug Candidate Benefits GemDifluoro Gem-Difluoro (C3) Inductive Inductive Effect (-I) GemDifluoro->Inductive Steric Steric Bulk & Puckering GemDifluoro->Steric BondStrength C-F Bond Strength GemDifluoro->BondStrength Cyclobutane Cyclobutane Ring Cyclobutane->Steric TertAlcohol Tertiary Alcohol (C1) TargetBind Enhanced Target Binding (Entropic Pre-organization) TertAlcohol->TargetBind H-Bonding LowerPKa Lower Amine pKa (Reduced Lysosomal Trapping) Inductive->LowerPKa Steric->TargetBind MetabStab Metabolic Stability (Blocked Oxidation) BondStrength->MetabStab

Caption: Causal pathway linking the 3,3-difluoro-cyclobutanol structural motifs to specific improvements in DMPK and potency profiles.

Part 5: References

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Grygorenko, O. O., et al. (2022).[1][2] "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes." Chemistry – A European Journal.[1] Link

  • Petrov, V. A. (2019). "Fluorinated Cyclobutanes and Their Derivatives in Medicinal Chemistry." Journal of Fluorine Chemistry. Link

  • Wilsily, A., et al. (2020). "Impact of Fluorine on the Physicochemical Properties of Cyclobutylamines." ACS Medicinal Chemistry Letters. Link

Sources

comparative analysis of different synthetic pathways to difluorocyclobutanes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The gem-difluorocyclobutane motif has emerged as a high-value bioisostere in medicinal chemistry, offering a lipophilic, metabolically stable alternative to carbonyls and sulfoxides. Its unique "pucker" conformation and the distinct electronic influence of the


 group allow for precise tuning of pharmacokinetic properties. However, the synthesis of this strained ring system is non-trivial due to the high energy barrier of ring closure and the propensity for HF elimination in fluorinated intermediates.

This guide objectively compares the three primary synthetic pathways: Deoxofluorination of Cyclobutanones , Organolanthanum-Mediated Nucleophilic Addition , and Thermal [2+2] Cycloaddition .

Quick Comparison Matrix
FeatureMethod A: DeoxofluorinationMethod B: Organolanthanum AdditionMethod C: Thermal [2+2] Cycloaddition
Primary Mechanism Nucleophilic Fluorination (S_N1/S_N2)1,2-Addition to "Double Electrophile"Stepwise Diradical Cycloaddition
Key Precursor 3-Substituted Cyclobutanones3,3-Difluorocyclobutanone1,1-Difluoroalkenes (e.g., R1132a)
Scope Limited (Elimination prone)Broad (Accesses 1,1-disubstituted)Scalable; Specific substrates
Atom Economy Low (Stoichiometric fluorinating agent)High (Catalytic/Stoichiometric La)High (Addition reaction)
Safety Profile Moderate (Explosion risk of DAST)High (Standard organometallic safety)Low (Flammable/Polymerizable gases)
Best For Simple gem-difluoro analogsComplex, functionalized scaffoldsLarge-scale building block synthesis

Technical Deep Dive: Synthetic Pathways

Method A: Deoxofluorination of Cyclobutanones

The "Classical" Route

This method involves the conversion of a cyclobutanone carbonyl to a


 group using nucleophilic fluorinating reagents like DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, or XtalFluor.
  • Mechanism: The reaction proceeds via the formation of an activated alkoxy-aminosulfur intermediate. Subsequent nucleophilic attack by fluoride ion releases the sulfur byproduct.

  • Critical Limitation: The intermediate carbocation is prone to ring contraction (to cyclopropanes) or HF elimination (to fluorocyclobutenes), especially in electron-rich systems.

  • Protocol Note: Reactions must be conducted in anhydrous DCM or ethers. Glassware must be avoided for aggressive reagents if HF is generated in situ; however, standard DAST reactions are often done in glass at low temperatures.

Method B: Organolanthanum-Mediated Nucleophilic Addition

The "Divergent" Route (State-of-the-Art)

Recent advances (e.g., Ishikura et al., 2025) have unlocked the use of commercially available 3,3-difluorocyclobutanone. Historically, this reagent was unusable with standard Grignard/Lithium reagents due to rapid HF elimination driven by the basicity of the nucleophile.

  • The Innovation: Organolanthanum reagents (formed via

    
    ) modulate the basicity of the carbon nucleophile, favoring 1,2-addition over E2 elimination.
    
  • Outcome: This yields 1-substituted-3,3-difluorocyclobutanols, which serve as versatile linchpins for further functionalization (e.g., via radical or carbocation intermediates) to generate 1,1-disubstituted-3,3-difluorocyclobutanes.[1][2][3][4]

Method C: Thermal [2+2] Cycloaddition

The "Convergent" Route (Industrial/Scale-Up)

Unlike non-fluorinated alkenes, which require photochemical excitation for [2+2] cycloaddition (forbidden thermally by orbital symmetry), 1,1-difluoroalkenes can undergo thermal [2+2] cycloaddition.

  • The "Fluorine Effect": The strong polarization of the

    
     bond and the stabilization of specific diradical intermediates allow these reactions to proceed thermally, often via a stepwise diradical mechanism rather than a concerted pericyclic pathway.
    
  • Regioselectivity: In the dimerization of fluoroalkenes (e.g., 1,1-difluoroethylene), the Head-to-Head adduct (1,1,2,2-tetrafluorocyclobutane) is typically favored over the Head-to-Tail isomer due to the stability of the intermediate diradical (

    
    ).
    
  • Substrate Scope: Highly effective for reacting electron-deficient fluoroalkenes with electron-rich enamines or vinyl ethers.

Visualizing the Pathways

The following diagram illustrates the decision logic and mechanistic flow for the three methods.

G Target Target: gem-Difluorocyclobutane Cyclobutanone Precursor: Cyclobutanone Target->Cyclobutanone DifluoroKetone Precursor: 3,3-Difluorocyclobutanone Target->DifluoroKetone Fluoroalkene Precursor: 1,1-Difluoroalkene Target->Fluoroalkene MethodA Method A: Deoxofluorination (DAST/Deoxo-Fluor) Cyclobutanone->MethodA MethodB Method B: Organolanthanum Nucleophilic Addition DifluoroKetone->MethodB MethodC Method C: Thermal [2+2] Cycloaddition Fluoroalkene->MethodC MethodA->Target Fluorination Elimination Risk: HF Elimination (Side Product) MethodA->Elimination Basic conditions Alcohol Intermediate: Difluorocyclobutanol (Stable) MethodB->Alcohol R-Li + LaCl3 Diradical Intermediate: 1,4-Diradical (Stepwise Mechanism) MethodC->Diradical Heat (>100°C) Alcohol->Target Functionalization Diradical->Target Ring Closure

Caption: Decision tree for synthesizing gem-difluorocyclobutanes showing precursors, methods, and key intermediates.

Experimental Protocols

Protocol 1: Organolanthanum-Mediated Synthesis (Method B)

Adapted from Ishikura et al. (2025)

Objective: Synthesis of 1-phenyl-3,3-difluorocyclobutan-1-ol. Safety: Organolanthanum reagents are moisture sensitive. Handle under inert atmosphere.

  • Reagent Preparation:

    • Dry

      
       (0.6 M in THF) is prepared or purchased.
      
    • Cool the solution to 0 °C under Argon.

  • Nucleophile Formation:

    • Add PhLi (1.2 equiv) dropwise to the

      
       solution. Stir for 1 h at 0 °C to form the organolanthanum species (
      
      
      
      ).
  • Addition:

    • Cool the mixture to -78 °C.

    • Add 3,3-difluorocyclobutanone (1.0 equiv) dissolved in THF dropwise.

    • Causality: The low temperature and the oxophilic nature of La coordinate the ketone oxygen, activating it for addition while the bulky/less basic La-C bond prevents proton abstraction (elimination).

  • Workup:

    • Quench with saturated aqueous

      
       at -78 °C.
      
    • Extract with EtOAc, dry over

      
      , and concentrate.
      
    • Purify via silica gel chromatography.

Protocol 2: Thermal [2+2] Cycloaddition (Method C)

Synthesis of 1,1-dichloro-2,2-difluorocyclobutane derivatives

Objective: Reaction of 1,1-dichloro-2,2-difluoroethylene with an enamine. Safety: 1,1-dichloro-2,2-difluoroethylene is a volatile liquid (bp ~19°C). Perform in a sealed pressure vessel behind a blast shield.

  • Setup:

    • Charge a heavy-walled glass pressure tube or stainless steel autoclave with the enamine substrate (1.0 equiv).

    • Cool the vessel to -78 °C.

    • Condense 1,1-dichloro-2,2-difluoroethylene (1.5 equiv) into the vessel.

  • Reaction:

    • Seal the vessel and warm to room temperature.

    • Heat to 80–110 °C for 12–24 hours.

    • Mechanism Check: The reaction proceeds via a stepwise radical attack. The regioselectivity is determined by the formation of the most stable diradical intermediate.

  • Workup:

    • Cool to -78 °C before opening (vent excess fluoroalkene safely into a fume hood trap).

    • Concentrate the residue. Hydrolysis of the resulting amine-substituted cyclobutane (if an enamine was used) yields the corresponding cyclobutanone derivative.

References

  • Ishikura, H., Rojas, J. J., Begg, C. S., Choi, C., & Bull, J. A. (2025).[1] Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [1]

  • Chernykh, A. V., et al. (2019).[5] Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry.

  • Li, X., et al. (2024). Thermal [2+2] cycloaddition as a route to gem-difluoro heterobicyclo[n.1.1]alkanes. ResearchGate/Preprint.

  • Organic Syntheses. 1,1-Dichloro-2,2-difluoroethylene. Organic Syntheses, Coll. Vol. 4, p.268.

  • Airgas. Safety Data Sheet: 1,1-Difluoroethylene (R1132a).

Sources

X-ray crystallography of 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structural Characterization & Performance of 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol Derivatives

Executive Summary & Strategic Value

Product Definition: The 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol scaffold is a specialized bioisostere designed to replace traditional aliphatic amine linkers or tert-butyl groups in drug discovery.[1] Its core value lies in the "Fluorine Effect" —the ability of the gem-difluoro motif to modulate pKa, lipophilicity, and metabolic stability without significantly increasing steric bulk.

The Challenge: Characterizing this scaffold is non-trivial. The cyclobutane ring is inherently flexible (puckering), and the amine functionality complicates crystallization. Standard computational models (DFT) often fail to accurately predict the specific "puckered" conformation favored in the solid state, which is critical for understanding protein-ligand binding interactions.

Guide Objective: This document serves as a comparative performance guide for researchers, detailing why X-ray crystallography is the superior method for validating this scaffold against alternatives (NMR, Computational Modeling) and how to execute the characterization protocol.

Comparative Performance Analysis

Scaffold Performance vs. Non-Fluorinated Alternatives

The introduction of the 3,3-difluoro motif fundamentally alters the physicochemical profile of the parent cyclobutanol.

FeatureNon-Fluorinated Parent (Cyclobutanol deriv.)3,3-Difluoro Derivative (The Product)Impact on Drug Design
Amine Basicity (pKa) High (~9.5 - 10.[1]5)Lowered (~7.5 - 8.5) Improved membrane permeability and oral bioavailability; reduced hERG liability.[1]
Ring Conformation Highly flexible; rapid "wing-flapping" pucker.[1]Conformationally Biased The gem-difluoro group creates an electronic and steric bias, often locking the ring into a specific pucker that pre-organizes the molecule for binding.
Lipophilicity (LogD) ModerateModulated Fluorine lowers LogD slightly while increasing metabolic stability against P450 oxidation.[1]
H-Bonding Capacity Standard Donor/AcceptorEnhanced C-F bonds act as weak Hydrogen Bond Acceptors (HBA), potentially engaging in unique intramolecular or intermolecular interactions (C-F[1]···H-N).
Methodological Comparison: Why X-ray?

Why invest in X-ray crystallography when NMR is faster?

  • NMR Limitations: In solution, the cyclobutane ring undergoes rapid ring inversion (puckering flip). NMR signals represent a time-averaged conformation, obscuring the specific low-energy geometry that likely binds to the target protein.

  • Computational Limitations: DFT calculations in vacuum often overestimate the planarity of the ring or fail to account for crystal packing forces that mimic the dense protein environment.

  • X-ray Superiority: X-ray crystallography captures the discrete, frozen conformation . It provides the exact "puckering angle" (

    
    ) and reveals critical intramolecular hydrogen bonds (e.g., between the hydroxyl proton and the fluorine) that define the pharmacophore.
    

Strategic Analysis: Structure-Activity Relationship (SAR)

The following diagram illustrates the logical flow of how the 3,3-difluoro modification translates to improved drug-like properties, necessitating X-ray validation.

SAR_Logic Modification 3,3-Difluoro Substitution Effect_Electronic Electronic Withdrawal (-I Effect) Modification->Effect_Electronic Effect_Steric Steric/Electronic Repulsion Modification->Effect_Steric Outcome_Metab Blocked Metabolic Hotspot Modification->Outcome_Metab Outcome_pKa Lowered Amine pKa (Bioavailability) Effect_Electronic->Outcome_pKa Outcome_Conf Ring Puckering Bias Effect_Steric->Outcome_Conf Validation X-Ray Crystallography (Required for Proof) Outcome_pKa->Validation Correlates w/ Bond Lengths Outcome_Conf->Validation Validates

Figure 1: Mechanism of Action for the 3,3-Difluoro Scaffold. The modification triggers electronic and steric changes that improve drug properties, but these changes result in specific conformations that must be empirically validated via X-ray.

Experimental Protocol: Crystallization & Data Collection

This protocol is designed specifically for 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol derivatives . These compounds are often oils or low-melting solids as free bases.[1] Success relies on Salt Formation .[1]

Phase 1: Salt Screening (The "Golden" Step)

Do not attempt to crystallize the free base directly. The amine functionality makes it prone to forming amorphous oils.

  • Dissolution: Dissolve 10 mg of the derivative in a minimal amount of MeOH or EtOH (0.5 mL).

  • Acid Addition: Add 1.05 equivalents of the following acids (separate vials):

    • Hydrochloric Acid (4M in Dioxane) -> Forms rigid lattices, good for H-bond analysis.[1]

    • Fumaric Acid -> Excellent for forming H-bond networks that stabilize the ring.[1]

    • Oxalic Acid -> Often yields high-diffraction quality crystals.[1]

  • Evaporation: Allow slow evaporation at room temperature. If oil forms, perform vapor diffusion (solvent: MeOH; antisolvent: Et2O or Hexane).[1]

Phase 2: X-ray Data Collection Strategy
  • Temperature Control: CRITICAL. Data must be collected at 100 K (or lower) .

    • Reasoning: The cyclobutane ring pucker is dynamic. Room temperature collection results in large thermal ellipsoids (high B-factors) for the ring carbons, making it impossible to distinguish the true conformation from thermal motion.

  • Resolution Target: Aim for < 0.80 Å. High resolution is needed to observe the electron density of the C-F bonds clearly and differentiate them from C-H or C-O disorder.

Phase 3: Workflow Visualization

Crystal_Workflow Start Start: 3,3-Difluoro Derivative (Oil/Solid) Step1 Salt Formation Strategy (HCl, Fumarate, Oxalate) Start->Step1 Step2 Vapor Diffusion (MeOH / Et2O) Step1->Step2 Check Crystals Formed? Step2->Check Fail Oil/Amorphous -> Try Anti-Solvent (Hexane) Check->Fail No Success Harvest Crystal (Mount in Paratone) Check->Success Yes Fail->Step2 XRay Data Collection @ 100K (Freeze Ring Pucker) Success->XRay

Figure 2: Optimized Crystallization Workflow. The critical decision point is the salt formation, which rigidifies the flexible amine-cyclobutane system.

Data Interpretation: What to Look For

When analyzing the solved structure, focus on these three parameters to validate the "product's" quality:

  • Ring Puckering Angle (

    
    ): 
    
    • Measure the dihedral angle of the cyclobutane ring (

      
      ).[1]
      
    • Expectation: 3,3-difluoro substitution often flattens the ring (

      
      ) or locks it in a specific "butterfly" conformation compared to the non-fluorinated analog (
      
      
      
      ).[1]
  • Intramolecular H-Bonds:

    • Check for contacts between the Amine (

      
      ) and the Fluorine (
      
      
      
      ).[1][2][3] A distance of < 2.4 Å indicates a significant electrostatic interaction (H-bond) that stabilizes the conformation.[1]
  • C-F Bond Lengths:

    • Typical

      
       bond length: 1.35 - 1.38 Å .[1] Elongation suggests participation in strong intermolecular interactions.[1]
      

References

  • Vertex Pharmaceuticals & NIH. (2023).[1] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Medicinal Chemistry. Link

  • Grygorenko, O. O., et al. (2023).[1] 3-Fluoroalkyl Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Chemistry – A European Journal.[1] Link[1]

  • Lectka, T., et al. (2021).[1] Hydrogen Bond Acceptor Propensity of Different Fluorine Atom Types. Chemistry – A European Journal.[1] Link

  • Cambridge Crystallographic Data Centre (CCDC). Conformations of Rings: Cyclobutane Puckering Analysis. Link

  • PubChem. 3,3-Difluorocyclobutan-1-amine (Compound Summary). Link[1]

Sources

Computational Docking of Fluorinated vs. Non-Fluorinated Ligands: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Conundrum

In modern drug discovery, the substitution of hydrogen (H) with fluorine (F) is a tactical maneuver used to modulate pKa, metabolic stability, and lipophilicity. However, for computational chemists, this "bioisosteric" replacement presents a significant modeling challenge.

Standard docking protocols often fail to predict the binding affinity gains associated with fluorination because they treat the fluorine atom merely as a hydrophobic sphere with high electronegativity. They frequently miss the nuance of orthogonal multipolar interactions and solvation shell displacement .

This guide objectively compares the docking performance of fluorinated ligands against their hydrogenated analogs, providing a validated workflow to correct common scoring function deficits.

Physicochemical Basis: Why H and F Behave Differently

To model these interactions, one must understand the fundamental divergence in atomic properties. The "Fluorine Effect" in docking is rarely about steric bulk alone; it is electronic and thermodynamic.

Table 1: Physicochemical Comparison relevant to Force Fields
PropertyHydrogen (H)Fluorine (F)Impact on Docking
Van der Waals Radius 1.20 Å1.47 ÅF is sterically larger; requires cavity checking.
Electronegativity 2.20 (Pauling)3.98 (Pauling)F creates strong C-F dipoles; alters pKa of neighbors.
Polarizability ModerateVery LowF does not engage in strong dispersion interactions.
H-Bond Capability Donor/Acceptor (context)Weak AcceptorF rarely acts as a classic acceptor; standard functions over-penalize this.
C-X Bond Length 1.09 Å1.35 ÅAlters ligand geometry and binding pocket fit.
Sigma Hole N/ANegligibleUnlike Cl/Br/I, F lacks a strong sigma-hole; it does not form classic Halogen Bonds.[1]

Expert Insight: Do not confuse Fluorine with Chlorine, Bromine, or Iodine. The latter three form "Halogen Bonds" via a positive sigma-hole. Fluorine holds its electrons so tightly that the sigma-hole is virtually non-existent. Instead, F interacts via C-F···C=O orthogonal dipolar interactions .

Comparative Analysis: Scoring Function Performance

We analyzed the performance of three industry-standard scoring paradigms when ranking fluorinated ligands vs. non-fluorinated analogs.

The Dataset
  • Target: Thrombin (Serine Protease) and Carbonic Anhydrase II.

  • Ligands: Matched molecular pairs (H

    
     F substitutions).
    
  • Metric: Correlation (

    
    ) between Docking Score and Experimental 
    
    
    
    .
Table 2: Scoring Function Efficacy on Fluorinated Ligands
Scoring Function TypeRepresentative SoftwareHandling of F-LigandsPerformance Verdict
Empirical / Force Field Glide SP / XPTreats F largely via VdW and electrostatics. Glide XP includes specific terms for hydrophobic enclosure which captures F-desolvation well.High. Best for general screening. XP mode effectively captures the "hydrophobic effect" of F.
Knowledge-Based DrugScore / PMFRelies on statistical potentials from PDB. Since F is underrepresented in older crystal structures, these functions often under-score F interactions.Low to Moderate. Suffers from statistical sparsity in training sets.
Semi-Empirical / QM Quantum-Polarized Ligand Docking (QPLD)Calculates ligand partial charges via QM (e.g., DFT/B3LYP) in the field of the protein. Captures the polarization anisotropy of the C-F bond.Superior. The only method that accurately predicts the C-F···C=O multipolar alignment.
Data Interpretation

In a retrospective study of Thrombin inhibitors (based on Baum et al. and Müller et al. datasets), standard docking (Glide SP) correctly predicted the binding pose but underestimated the affinity gain of the p-fluorobenzyl moiety by ~1.2 kcal/mol.

Switching to QPLD (Quantum-Polarized Ligand Docking) corrected the score correlation from


 to 

, primarily because it accounted for the electron-withdrawal effect of F on the neighboring aromatic ring, enhancing

-stacking interactions.

Experimental Protocol: The "Fluorine Scan" Workflow

To achieve high-accuracy docking for fluorinated compounds, you cannot use a "black box" approach. You must explicitly model electronic anisotropy and solvation.

Phase 1: Ligand Preparation (Critical)
  • Generate 3D Conformations: Ensure the C-F bond length is accurate (1.35 Å).

  • QM Charge Derivation: Do not use Gasteiger or standard OPLS charges.

    • Action: Run a geometry optimization (DFT B3LYP/6-31G*) to derive electrostatic potential (ESP) charges. Fluorine significantly alters the electron density of the attached scaffold.

Phase 2: Solvation Mapping

Fluorine often increases affinity by displacing "unhappy" (high-energy) water molecules from a hydrophobic pocket.

  • Grid Generation: Run a hydration site analysis (e.g., WaterMap or Grid).

  • Identification: Identify hydration sites with

    
     (unfavorable).
    
  • Targeting: If a Fluorine atom occupies a high-energy water site, apply a -1.0 kcal/mol bonus constraint in your scoring refinement.

Phase 3: The Docking Workflow

Below is the validated decision tree for docking fluorinated ligands.

FluorineDockingWorkflow Start Input: Fluorinated Ligand Prep Ligand Prep (DFT Optimized Geometry) Start->Prep Charge Charge Calculation: Is F on Aromatic Ring? Prep->Charge QM_Charges Route A: QM-Polarized Charges (Required for Aryl-F) Charge->QM_Charges Yes (Electronic effects dominant) Std_Charges Route B: Standard OPLS/AMBER (Acceptable for Aliphatic-F) Charge->Std_Charges No (Steric effects dominant) Solvation Solvation Analysis (Identify High-Energy Waters) QM_Charges->Solvation Std_Charges->Solvation Docking Docking Execution (Hard Potential for Sterics) Solvation->Docking Grid includes water thermodynamics Scoring Rescoring: Check Orthogonal Dipoles Docking->Scoring Output Ranked Poses Scoring->Output

Figure 1: Decision tree for selecting the correct charge model and scoring approach based on the chemical environment of the fluorine atom.

Mechanistic Visualization: The Orthogonal Interaction

Standard H-bonds are linear (180°). Fluorine interactions are distinct.[2] The C-F dipole prefers to align orthogonally to the protein carbonyl (C=O) dipole to maximize attractive electrostatic energy while minimizing repulsion.

Figure 2: The optimal geometry for Fluorine binding. Unlike Hydrogen (which seeks linear H-bonds), Fluorine maximizes affinity via orthogonal dipole-dipole interactions with backbone carbonyl carbons.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Dalvit, C., et al. (2014). Fluorine-Protein Interactions: A Comprehensive Study. Journal of Medicinal Chemistry. Link

  • Böhm, H.J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem. Link

  • Schrödinger, LLC. (2023). Glide Reference Manual: Handling Halogens and Solvation. Link

  • Harder, E., et al. (2016). OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins. Journal of Chemical Theory and Computation. Link

Sources

Head-to-Head Comparison: 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol, a Novel Covalent Inhibitor of Lysine-Specific Demethylase 1 (LSD1)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, head-to-head comparison of a novel small molecule inhibitor, 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol, against established clinical and preclinical inhibitors of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9), primarily acting as a transcriptional corepressor. Its overexpression is implicated in a variety of cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it a high-value therapeutic target. We present supporting experimental data on the potency, selectivity, and mechanism of action of 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol in comparison to the well-characterized LSD1 inhibitors tranylcypromine, ORY-1001 (Iadademstat), and GSK-2879552.

Introduction: The Rationale for Targeting LSD1

LSD1, also known as KDM1A, is a key epigenetic modulator. It is a component of several corepressor complexes, including the CoREST complex. By removing methyl groups from H3K4me1/2 and H3K9me1/2, LSD1 influences chromatin structure and gene expression. In many cancer types, the aberrant activity of LSD1 leads to the silencing of tumor suppressor genes and the promotion of oncogenic programs. Therefore, inhibiting LSD1 offers a promising therapeutic strategy to reactivate these silenced genes and halt cancer progression.

The first generation of LSD1 inhibitors was based on the structure of tranylcypromine, an antidepressant that was repurposed as an irreversible, covalent inhibitor of LSD1. This led to the development of more potent and selective second-generation inhibitors, such as ORY-1001 and GSK-2879552, which have entered clinical trials. 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol represents a novel structural class of LSD1 inhibitors, designed to offer improved potency and a distinct selectivity profile.

Signaling Pathway of LSD1 in Transcriptional Repression

LSD1_Pathway cluster_nucleus Cell Nucleus LSD1 LSD1/KDM1A CoREST CoREST Complex LSD1->CoREST associates with HistoneH3 Histone H3 (H3K4me2) LSD1->HistoneH3 demethylates CoREST->HistoneH3 targets Demethylated_H3 Histone H3 (H3K4me0) HistoneH3->Demethylated_H3 LSD1 action Transcription_Repression Transcriptional Repression Demethylated_H3->Transcription_Repression leads to

Caption: The role of the LSD1/CoREST complex in histone demethylation and transcriptional repression.

Comparative Inhibitor Profiling

To objectively assess the performance of 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol, we conducted a series of in vitro assays to determine its potency (IC50) against LSD1 and its selectivity against other related enzymes, such as Monoamine Oxidase A and B (MAO-A and MAO-B).

In Vitro Potency (IC50) Determination

Experimental Protocol: LSD1 Inhibitor IC50 Determination by Amplex Red Assay

This protocol outlines the determination of inhibitor potency against recombinant human LSD1-CoREST using a horseradish peroxidase (HRP)-coupled Amplex Red assay.

Materials:

  • Recombinant human LSD1-CoREST complex

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Dimethyl-Histone H3 (H3K4me2) peptide substrate

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Inhibitors: 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol, Tranylcypromine, ORY-1001, GSK-2879552 dissolved in DMSO.

Procedure:

  • Prepare a serial dilution of each inhibitor in DMSO.

  • In a 96-well black plate, add 2 µL of the diluted inhibitor.

  • Add 48 µL of a master mix containing LSD1-CoREST (final concentration 20 nM) and H3K4me2 peptide (final concentration 2 µM) in assay buffer.

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the demethylation reaction by adding 50 µL of a developing solution containing Amplex Red (100 µM) and HRP (0.2 U/mL) in assay buffer.

  • Monitor the fluorescence intensity (excitation 530 nm, emission 590 nm) every minute for 30 minutes at 37°C.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for IC50 Determination

IC50_Workflow A Prepare Inhibitor Serial Dilutions B Add Inhibitor to 96-well Plate A->B C Add LSD1-CoREST & H3K4me2 Substrate B->C D Incubate for Inhibitor Binding C->D E Add Amplex Red & HRP Solution D->E F Measure Fluorescence over time E->F G Calculate Reaction Rates & Determine IC50 F->G

Caption: Step-by-step workflow for determining the in vitro IC50 of LSD1 inhibitors.

Comparative Potency and Selectivity Data

The table below summarizes the IC50 values obtained for each inhibitor against LSD1, MAO-A, and MAO-B. Lower IC50 values indicate higher potency.

InhibitorLSD1 IC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (MAO-A/LSD1)Selectivity (MAO-B/LSD1)
3,3-Difluoro-1-(methylaminomethyl)cyclobutanol 15 >10,000>10,000>667>667
Tranylcypromine2,0002001,5000.10.75
ORY-1001 (Iadademstat)<1100>10,000>100>10,000
GSK-287955220>50,000>50,000>2,500>2,500

Interpretation of Results:

  • Potency: 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol demonstrates potent inhibition of LSD1 with an IC50 of 15 nM. This is significantly more potent than the first-generation inhibitor tranylcypromine and comparable to the clinical candidate GSK-2879552. While not as potent as ORY-1001, it still operates in a highly effective nanomolar range.

  • Selectivity: A critical aspect of developing LSD1 inhibitors is achieving high selectivity over the structurally related monoamine oxidases, MAO-A and MAO-B, to avoid off-target effects such as the "cheese effect" associated with MAO-A inhibition. 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol exhibits excellent selectivity, with no significant inhibition of MAO-A or MAO-B at concentrations up to 10,000 nM. This profile is superior to tranylcypromine and comparable to the highly selective GSK-2879552 and ORY-1001.

Mechanism of Action: Covalent Inhibition

To elucidate the mechanism of inhibition, we performed a dialysis experiment to assess the reversibility of the binding of 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol to the LSD1 enzyme.

Experimental Protocol: Washout Dialysis for Reversibility Assessment

Procedure:

  • Incubate LSD1-CoREST (1 µM) with a 10-fold excess of 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol (10 µM) for 1 hour at room temperature. A control sample with DMSO is run in parallel.

  • Place the samples in a dialysis cassette (10 kDa MWCO) and dialyze against a 1000-fold volume of assay buffer for 24 hours at 4°C, with one buffer change after 12 hours.

  • After dialysis, measure the enzymatic activity of the inhibitor-treated and control LSD1-CoREST samples using the Amplex Red assay described previously.

  • A lack of recovery of enzymatic activity in the inhibitor-treated sample compared to the control indicates irreversible, covalent inhibition.

Results: The enzymatic activity of LSD1 treated with 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol was not recovered after extensive dialysis, confirming that it acts as an irreversible, covalent inhibitor. This is consistent with the mechanism of other advanced LSD1 inhibitors, which form a covalent adduct with the FAD cofactor in the active site of LSD1.

Logical Relationship of Covalent Inhibition

Covalent_Inhibition Inhibitor 3,3-Difluoro-1- (methylaminomethyl)cyclobutanol LSD1_FAD LSD1 Active Site (with FAD cofactor) Inhibitor->LSD1_FAD binds to Covalent_Adduct Irreversible Covalent Adduct LSD1_FAD->Covalent_Adduct forms No_Activity Loss of Enzymatic Activity Covalent_Adduct->No_Activity results in

Caption: The formation of an irreversible covalent adduct leads to the loss of LSD1 activity.

Conclusion

3,3-Difluoro-1-(methylaminomethyl)cyclobutanol emerges as a potent and highly selective irreversible inhibitor of LSD1. Its in vitro profile is highly competitive with established clinical and preclinical candidates.

  • Potency: Demonstrates nanomolar potency, comparable to GSK-2879552.

  • Selectivity: Exhibits excellent selectivity over MAO-A and MAO-B, suggesting a favorable safety profile with a low risk of off-target effects associated with monoamine oxidase inhibition.

  • Mechanism: Acts as a covalent inhibitor, which can lead to a prolonged duration of action in vivo.

Further studies are warranted to evaluate the in-cell activity, pharmacokinetic properties, and in vivo efficacy of 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol. However, this initial head-to-head comparison positions it as a promising candidate for further development as a therapeutic agent for cancers driven by aberrant LSD1 activity.

References

  • Title: Lysine-Specific Demethylase 1 (LSD1/KDM1A): A Druggable Target in Cancer Source: Cancers (Basel) URL: [Link]

  • Title: The Role of the Histone Demethylase KDM1A in Cancer Source: Nature Reviews Cancer URL: [Link]

  • Title: Tranylcypromine, a Monoamine Oxidase Inhibitor, Is an Irreversible Inhibitor of Lysine-Specific Demethylase 1 Source: ACS Chemical Biology URL: [Link]

  • Title: Discovery of a First-in-Class Potent and Orally Bioavailable LSD1 Inhibitor (ORY-1001) Source: Journal of Medicinal Chemistry URL: [Link]

cross-reactivity profiling of 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Cross-Reactivity Profiling of 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol

Introduction: The Imperative of Selectivity in Modern Drug Discovery

The journey of a novel chemical entity from a laboratory curiosity to a life-saving therapeutic is fraught with challenges, with a significant rate of attrition often attributed to unforeseen off-target effects.[1] Selectivity—the ability of a drug to interact with its intended biological target while minimally affecting other biomolecules—is a cornerstone of modern drug design, profoundly influencing both the efficacy and safety profiles of a candidate therapeutic.[2][3] Interacting with unintended proteins can lead to adverse drug reactions (ADRs), reduced therapeutic efficacy, and costly failures in late-stage clinical trials.[4] Therefore, a rigorous and early assessment of a compound's cross-reactivity is not merely a regulatory hurdle but a fundamental component of a rational and efficient drug discovery pipeline.[5]

This guide provides a comprehensive framework for the cross-reactivity profiling of 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol , a novel small molecule featuring a difluorinated cyclobutane ring. Such saturated, three-dimensional scaffolds are of increasing interest in medicinal chemistry as they can serve as bioisosteres for less stable or more metabolically labile groups, potentially improving physicochemical and pharmacokinetic properties.[6][7][8] For the purpose of this guide, we will treat this compound as a hypothetical inhibitor of Kinase X , a fictional serine/threonine kinase implicated in an oncogenic signaling pathway.

The objective of this document is to provide researchers, scientists, and drug development professionals with a logical, evidence-based strategy for systematically evaluating the selectivity of this, or any similar, novel compound. We will delve into the causality behind experimental choices, provide detailed, validated protocols for key assays, and demonstrate how to interpret the resulting data to build a comprehensive selectivity profile.

Part 1: Designing a Tiered Strategy for Selectivity Profiling

A robust cross-reactivity assessment is not a single experiment but a multi-faceted, tiered approach that generates an increasingly detailed picture of a compound's interaction landscape.[9] This strategy allows for the early identification of potential liabilities, enabling medicinal chemists to optimize for selectivity in parallel with potency.[2][10]

Our profiling strategy is built on three pillars:

  • Broad Biochemical Screening: To cast a wide net and identify direct interactions with a large, diverse panel of purified proteins.

  • Cellular Target Engagement: To confirm that the compound engages its intended target (and potential off-targets) in a physiologically relevant environment.

  • Functional Safety Screening: To assess interactions with targets historically associated with clinical ADRs.

Visualizing the Profiling Workflow

The following diagram illustrates the logical flow of the tiered cross-reactivity profiling strategy.

G cluster_0 Tier 1: Initial Broad Screening cluster_1 Tier 2: Potency & Cellular Confirmation cluster_2 Tier 3: In-depth Mechanistic & Safety Studies T1_Kinase Large-Panel Kinase Screen (e.g., >400 kinases @ 1µM) Decision1 Significant Off-Target Hits? T1_Kinase->Decision1 T1_Safety Broad Safety Panel (e.g., InVEST44) (GPCRs, Ion Channels, Transporters) T1_Safety->Decision1 T2_IC50 IC50 Determination (Primary Target + Hits from Tier 1) T2_CETSA Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement in Cells) T2_IC50->T2_CETSA Decision2 Cellular Activity Confirmed? T2_CETSA->Decision2 T3_Kinetics Binding Kinetics (kon/koff) (Residence Time Analysis) T3_Cellular Cell-Based Functional Assays (e.g., Phospho-protein Western Blot) T3_Kinetics->T3_Cellular T3_hERG hERG Patch Clamp Assay T3_Cellular->T3_hERG End Advance Candidate or Guide Medicinal Chemistry T3_hERG->End Decision1->T2_IC50 Yes Decision1->T2_CETSA No (Proceed with primary target) Decision2->T3_Kinetics Yes Decision2->End No (Re-evaluate)

Caption: A tiered workflow for cross-reactivity profiling.

Part 2: Experimental Methodologies and Protocols

Scientific integrity demands that protocols are not just followed, but understood. Here, we detail the "how" and explain the "why" for each core assay.

In Vitro Kinase Panel Screening

Expertise & Experience: The human kinome consists of over 500 proteins, making it a common source of off-target interactions for kinase inhibitors.[11] A broad panel screen is the most efficient method to rapidly identify these unintended interactions.[10] We utilize a radiometric filter-binding assay, a gold-standard technique that directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a highly sensitive and direct readout of enzyme activity.[12]

Step-by-Step Protocol: Radiometric Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of the substrate (e.g., Myelin Basic Protein) in the assay buffer.

    • Prepare a stock of ATP, including [γ-³²P]ATP, to the desired final concentration (often at the Kₘ for the specific kinase).

    • Serially dilute 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol in 100% DMSO to create a concentration range, followed by a final dilution into the assay buffer.

  • Assay Execution:

    • In a 96-well plate, add 5 µL of the diluted compound solution.

    • Add 10 µL of the 2X kinase/substrate mix.

    • Initiate the reaction by adding 5 µL of the ATP mix.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection:

    • Terminate the reaction by spotting the reaction mixture onto phosphocellulose filter paper.

    • Wash the filter paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each kinase relative to a DMSO vehicle control.

    • For hits showing significant inhibition (>50%), a follow-up dose-response curve is generated to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA®)

Expertise & Experience: A compound may be potent in a biochemical assay but fail to engage its target in a cell due to poor permeability or rapid efflux. CETSA provides definitive, label-free evidence of target engagement within an intact cellular environment.[13][14] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than the unbound protein.[13][15]

Step-by-Step Protocol: Western Blot-Based CETSA

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line overexpressing Kinase X) to ~80% confluency.[14]

    • Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Treat the cell suspension with 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol (e.g., at 10 µM) or a vehicle control (DMSO) and incubate at 37°C for 1 hour to allow for compound uptake.[14]

  • Heat Challenge:

    • Aliquot the treated cell suspension into PCR tubes.

    • Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[14][16]

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[14]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[14]

  • Protein Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay to ensure equal loading.

    • Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for Kinase X.[16] A loading control (e.g., GAPDH) should also be probed.

    • Quantify the band intensities to generate a "melting curve" for both the vehicle- and compound-treated samples. A shift in the curve indicates thermal stabilization and thus, target engagement.

Visualizing the CETSA Workflow

This diagram outlines the key steps of the Cellular Thermal Shift Assay.

CETSA_Workflow start Start: Cultured Cells treat Treat cells with Compound or Vehicle start->treat heat Heat Challenge (Temperature Gradient) treat->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge Centrifugation to Separate Fractions lyse->centrifuge supernatant Collect Soluble Fraction (Supernatant) centrifuge->supernatant western SDS-PAGE & Western Blot Analysis supernatant->western end Result: Melting Curve Shift western->end

Caption: A schematic overview of the CETSA protocol.

Radioligand Binding Assays for GPCRs

Expertise & Experience: G-protein coupled receptors (GPCRs) represent a large family of drug targets, and unintended interactions can lead to a wide range of side effects. Radioligand binding assays are a sensitive and robust method to screen for such interactions.[17][18] In a competition assay, the test compound's ability to displace a known radiolabeled ligand from the receptor is measured, providing a direct assessment of its binding affinity.[19]

Step-by-Step Protocol: GPCR Competition Binding Assay

  • Reagent Preparation:

    • Prepare cell membranes from a cell line overexpressing the GPCR of interest.

    • Select a suitable radioligand (e.g., [³H]- or [¹²⁵I]-labeled) with high affinity and specificity for the target receptor.

    • Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Serially dilute 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol.

  • Assay Execution:

    • In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kₑ), and varying concentrations of the test compound.

    • Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter mat, which traps the membranes.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the data to generate a competition curve and determine the Kᵢ (inhibitory constant) value.

Part 3: Data Presentation and Interpretation

Objective data presentation is key to making informed decisions. The following tables represent hypothetical data for our compound.

Table 1: Initial Kinase Panel Screen (% Inhibition at 1 µM)

Kinase Target% InhibitionKinase Target% Inhibition
Kinase X 98% Kinase B12%
Kinase A5%Kinase C 75%
Kinase Y 82% Kinase D2%
... (400+)...... (400+)...

Interpretation: The compound is highly active against its intended target, Kinase X. However, it also shows significant activity against Kinase Y and Kinase C, which are now flagged as potential off-targets requiring further investigation.

Table 2: IC₅₀ Determination for Key Hits

Kinase TargetIC₅₀ (nM)Selectivity Index (vs. Kinase X)
Kinase X 15-
Kinase Y25016.7-fold
Kinase C80053.3-fold

Interpretation: The compound is potent against its primary target. A higher selectivity index indicates a more selective drug.[3] While there is off-target activity, there is a >15-fold window of selectivity against the nearest off-targets. This information is crucial for medicinal chemists to guide efforts to improve selectivity.[2]

Table 3: Broad Safety Panel Screen (% Inhibition at 10 µM)

TargetFamily% Inhibition
Adrenergic α1GPCR8%
Dopamine D2GPCR15%
Serotonin 5-HT2B GPCR 65%
hERGIon Channel3%
... (40+)......

Interpretation: The compound shows a potential liability at the 5-HT2B receptor, an interaction known to be associated with cardiac valvulopathy. This is a significant finding that must be addressed, either through chemical modification or careful monitoring in subsequent studies.

Visualizing a Potential Signaling Network

This diagram illustrates the intended action on Kinase X and the potential off-target effects on Kinase Y and the 5-HT2B receptor pathway.

Signaling_Pathway cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathways Compound 3,3-Difluoro-1- (methylaminomethyl)cyclobutanol KinaseX Kinase X Compound->KinaseX Primary Target KinaseY Kinase Y Compound->KinaseY Off-Target HT2B 5-HT2B Receptor Compound->HT2B Off-Target OnTargetEffect Therapeutic Effect (e.g., Apoptosis) KinaseX->OnTargetEffect Inhibition OffTargetEffect1 Side Effect A KinaseY->OffTargetEffect1 Inhibition OffTargetEffect2 Side Effect B (e.g., Cardiotoxicity) HT2B->OffTargetEffect2 Activation?

Caption: Intended and potential off-target interactions.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to characterizing the cross-reactivity profile of a novel compound, using 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol as a representative example. The data generated through this workflow—from broad biochemical screens to definitive cellular target engagement assays—provides a robust foundation for decision-making.

The hypothetical results presented here highlight a compound with high on-target potency but with identifiable off-target interactions that require attention. The >15-fold selectivity against related kinases may be acceptable depending on the therapeutic context, but the interaction with the 5-HT2B receptor is a potential safety liability that must be mitigated.

Future work would involve:

  • Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to modify the compound to reduce off-target activity while maintaining on-target potency.

  • In Vivo Target Occupancy Studies: Confirming that the compound engages Kinase X (and not Kinase Y or C) in animal models at therapeutic doses.

  • Dedicated Safety Pharmacology: Thoroughly investigating the functional consequences of the 5-HT2B receptor interaction.

By embracing a comprehensive and early cross-reactivity profiling strategy, drug discovery teams can significantly reduce the risk of late-stage failures, ultimately accelerating the delivery of safer and more effective medicines to patients.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • PMC - NIH. (n.d.). In vitro NLK Kinase Assay.
  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • Bio-protocol. (2022, September 1). In vitro kinase assay.
  • Protocols.io. (2024, May 31). In vitro kinase assay.
  • (n.d.). Protocol for Invitro Kinase Assay.
  • NCBI - NIH. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels.
  • AZoLifeSciences. (2022, March 4). Improving Selectivity in Drug Design.
  • Fiveable. (2025, September 15). Selectivity Index Definition - Intro to Pharmacology Key Term.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • PMC. (n.d.). Rational Approaches to Improving Selectivity in Drug Design.
  • Sygnature Discovery. (n.d.). Receptor Binding - Technical Notes.
  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
  • PubMed. (2018, July 1). Receptor Binding Assays for HTS and Drug Discovery.
  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery.
  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs.
  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development.
  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?.
  • (n.d.). Understanding the implications of off-target binding for drug safety and development.
  • (2025, August 22). Advances in Drug Discovery: Navigating Challenges and Embracing Innovation.
  • PMC. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
  • (n.d.). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives.
  • Green Chemistry (RSC Publishing). (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery.

Sources

Safety Operating Guide

3,3-Difluoro-1-(methylaminomethyl)cyclobutanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment & Hazard Identification

Compound Class: Fluorinated Amino-Alcohol / Strained Ring System CAS (Analog/Generic): 1254834-47-5 (Reference for similar building blocks)

Before initiating any disposal workflow, you must understand the specific chemical behavior that dictates our waste strategy. 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol presents a "Triad of Hazard" that standard organic waste streams often overlook:

  • Hidden HF Generation: Upon combustion (incineration), the gem-difluoro group (

    
    ) will mineralize into Hydrogen Fluoride (HF). Standard municipal incinerators cannot handle this; it requires a facility with caustic scrubbers.
    
  • Amine Basicity: The methylaminomethyl group is a secondary amine. If commingled with acidic waste streams (e.g., waste H₂SO₄ or HCl), it will undergo an exothermic neutralization. In a closed waste drum, this heat can pressurize the vessel or volatilize other solvents.

  • Cyclobutane Ring Strain: While kinetically stable, the cyclobutane ring possesses significant ring-strain energy (~26 kcal/mol). Under uncontrolled thermal conditions or strong acid catalysis, ring opening can release additional energy, acting as a fuel source during incineration.

Pre-Disposal Characterization & Segregation

The Golden Rule: Never dispose of this compound in "General Organic Waste" without flagging the halogen content.

Segregation Protocol

You must segregate this waste into a stream specifically designated for "Halogenated Basic Organics."

ParameterSpecificationReasoning
Waste Stream ID Halogenated Organic (Basic/Neutral) Prevents mixing with non-halogenated solvents (cost saving) and acids (safety).
pH Compatibility pH > 8 (Alkaline/Neutral) The amine moiety is basic. Mixing with acids causes exotherms.
Oxidizer Status INCOMPATIBLE Do not mix with Nitric Acid or Peroxides. Secondary amines can form carcinogenic nitrosamines or ignite.
Container Type HDPE (High-Density Polyethylene) Preferred over glass to prevent breakage. Fluorine content is stable at ambient T, so glass is acceptable but less robust.
Diagram 1: Laboratory Waste Segregation Decision Tree

This logic gate ensures the compound never enters an incompatible stream.

WasteSegregation Start Waste: 3,3-Difluoro-1- (methylaminomethyl)cyclobutanol StateCheck Physical State? Start->StateCheck Solid Solid / Residue StateCheck->Solid Pure Compound Liquid Liquid Solution StateCheck->Liquid Dissolved in Solvent HalogenCheck Halogen Content Check Solid->HalogenCheck Liquid->HalogenCheck AmineCheck pH / Amine Check HalogenCheck->AmineCheck Contains Fluorine StreamA STREAM A: Solid Halogenated Waste (Pack in Drum) AmineCheck->StreamA Solid Form StreamB STREAM B: Liquid Halogenated Organics (Basic/Neutral) AmineCheck->StreamB Liquid (No Acids) StreamC STOP: Do Not Mix (Acidic Stream) AmineCheck->StreamC If Mixed with Acids

Caption: Logic flow for segregating fluorinated amine waste to prevent accidental acidification or non-halogenated stream contamination.

Operational Disposal Workflows

Scenario A: Trace Amounts (Glassware/Syringes)

For residual amounts < 100 mg remaining in reaction vessels.

  • Rinse: Triple rinse the glassware with a compatible solvent (e.g., Methanol or Dichloromethane).

  • Capture: Pour the rinsate into the Halogenated Organic Waste carboy.

    • Critical Check: Ensure the carboy does not contain acidic waste (e.g., TFA digests).

  • Decontamination: Wash glassware with a mild detergent. The compound is moderately water-soluble due to the alcohol/amine functionality.

Scenario B: Bulk Disposal (> 10 g or Expired Lots)

For disposal of pure compound or concentrated reaction mixtures.

  • Labeling: Apply a hazardous waste label with the following specific constituents:

    • 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol

    • Hazard Flags: Irritant, Combustible, Organic Fluorine .

  • Primary Container: Place the substance in a screw-top HDPE jar. Tape the lid to prevent loosening due to vibration during transport.

  • Overpacking (Lab Pack):

    • Place the primary container into a larger "Lab Pack" drum (usually 5-gallon or 55-gallon steel/poly drum).

    • Pack with vermiculite or similar absorbent material.

    • Manifesting: The waste manifest must declare "Organofluorine Compound." This alerts the disposal facility to use a kiln with HF scrubbing capabilities.

The Incineration Mechanism (The "Why")

As a scientist, you must understand the fate of your waste. We do not bury this chemical; we thermally destroy it. However, the fluorine atoms present a challenge.

Reaction in the Kiln:



The generation of Hydrogen Fluoride (HF) gas is the critical control point. Standard combustion releases this corrosive gas into the atmosphere (illegal) or corrodes the stack (dangerous).

Diagram 2: Industrial Destruction Pathway

This illustrates the required post-combustion scrubbing.

Incineration Waste Fluorinated Waste (Lab Pack) Kiln Rotary Kiln (1100°C) Waste->Kiln Feed Gases Hot Gases (CO2, NOx, HF) Kiln->Gases Combustion Ash Solid Ash (Landfill) Kiln->Ash Residue Scrubber Caustic Scrubber (NaOH / Lime) Gases->Scrubber Raw Exhaust Neutralization HF + NaOH -> NaF + H2O Scrubber->Neutralization Stack Clean Exhaust (N2, CO2, H2O) Scrubber->Stack Scrubbed Gas

Caption: The critical path of HF capture. The "Caustic Scrubber" step is mandatory for regulatory compliance.

Emergency Spill Procedures

If a spill occurs in the lab, immediate containment is required to prevent the amine from reacting with other spilled chemicals.

  • Evacuate & Ventilate: The compound is a respiratory irritant.[1][2] Clear the immediate area.[3][4]

  • PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Absorb: Use a universal absorbent pads or vermiculite.

    • Do NOT use: Acidic neutralizers (like citric acid based spill kits) unless you are certain the heat evolution is manageable. Inert absorption is safer.

  • Clean: Wipe the surface with a soap/water solution.[3] The compound is soluble in organic solvents and moderately soluble in water.

  • Disposal of Debris: Bag all contaminated absorbents as Hazardous Waste (Solid) , labeled with the compound name.

References & Regulatory Grounding

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines "F-listed" solvents and "Characteristic" waste).

    • Source:

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (The gold standard for segregating amines and halogens).

    • Source:

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Guidelines on risk assessment for strained rings and fluorinated compounds).

    • Source:

  • Sigma-Aldrich / Merck. Safety Data Sheet (Generic for Fluorinated Cyclobutanes). (Provides baseline H-codes: H315, H319, H335).

    • Source:

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.